Technical Documentation Center

methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
  • CAS: 400877-54-5

Core Science & Biosynthesis

Foundational

Methyl 4-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 400877-54-5): A Strategic Building Block in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, halogenated nitrogen-containing heterocycles serve as privileged scaffolds. Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, halogenated nitrogen-containing heterocycles serve as privileged scaffolds. Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 400877-54-5) is a highly functionalized, commercially available building block that provides a versatile foundation for synthesizing complex pharmacophores[1][]. By combining an electron-withdrawing carboxylate, a rigidifying N-methyl group, and a metabolically blocking C4-chlorine atom, this molecule offers unique physicochemical properties that directly enhance the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of downstream drug candidates[3][4].

This technical guide provides an in-depth analysis of its structural dynamics, mechanistic synthesis, and downstream functionalization, tailored for senior scientists and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 400877-54-5 lies in its orthogonal reactivity sites. The pyrazole core acts as a bioisostere for phenyl and amide rings, frequently utilized to improve aqueous solubility while maintaining target affinity[4].

Table 1: Core Physicochemical Properties
ParameterSpecificationCausality / Chemical Significance
CAS Number 400877-54-5Unique identifier for procurement and regulatory tracking[].
Molecular Formula C₆H₇ClN₂O₂Defines the stoichiometric baseline for downstream synthesis.
Molecular Weight 174.58 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski’s Rule of 5.
C4-Chloro Group Halogenated SiteIncreases lipophilicity; sterically shields the pyrazole core from cytochrome P450-mediated oxidative metabolism.
C5-Methyl Ester Electrophilic CenterServes as a stable precursor for hydrolysis and subsequent amidation to generate diverse compound libraries.
N1-Methyl Group Fixed SubstitutionPrevents tautomerization, ensuring structural rigidity and predictable binding conformations in target active sites.

Mechanistic Synthesis: Regioselective Chlorination

The synthesis of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate relies on the electrophilic aromatic substitution of its C4-unsubstituted precursor. Because the pyrazole ring is a


-excessive heterocycle, the C4 position is the most nucleophilic site, even in the presence of the electron-withdrawing C5-carboxylate.
Standard Operating Procedure: C4-Chlorination Workflow

Self-Validating Protocol for High-Yield Synthesis

  • Precursor Preparation: Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is an aprotic solvent that prevents the solvolysis of the chlorinating agent and supports higher reflux temperatures compared to dichloromethane.

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: The addition of Sulfuryl Chloride (

      
      ) is highly exothermic. Strict thermal control prevents non-specific degradation, ring-opening, or polymerization.
      
  • Electrophilic Activation: Add

    
     (1.05 eq) dropwise over 30 minutes.
    
    • Causality: A slight stoichiometric excess ensures complete conversion. Dropwise addition controls the violent evolution of

      
       and 
      
      
      
      gases, maintaining system safety.
  • Reaction Progression: Remove the ice bath and heat the mixture to reflux (80 °C) for 2 to 4 hours.

    • Causality: The C4 position is moderately deactivated by the adjacent C5-ester. Thermal energy is required to drive the Wheland-like intermediate toward rearomatization and complete the substitution.

  • Quenching & Isolation: Pour the cooled mixture into crushed ice, neutralize with saturated aqueous

    
    , and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • System Validation:

    • TLC: Confirm the disappearance of the starting material (typically lower Rf than the chlorinated product).

    • 1H NMR: Validate success by the complete disappearance of the distinct C4-H singlet (typically around

      
       6.8 ppm).
      
    • LC-MS: Confirm the target mass (

      
       175 
      
      
      
      ).

Synth A Precursor Pyrazole Core (C4-Unsubstituted) B Electrophilic Activation (SO2Cl2 in DCE) A->B Reagent Addition (0-5 °C) C C4-Chlorination Intermediate (Wheland-like Complex) B->C Electrophilic Attack at Nucleophilic C4 D Methyl 4-chloro-1-methyl-1H -pyrazole-5-carboxylate (CAS: 400877-54-5) C->D Rearomatization & HCl Gas Elimination

Figure 1: Mechanistic workflow of regioselective C4-chlorination of the pyrazole scaffold.

Pharmacological Utility & ADME Optimization

In drug discovery, pyrazole-5-carboxylates are not merely structural connectors; they are active pharmacophores. The incorporation of CAS 400877-54-5 into a drug pipeline offers specific pharmacological advantages:

  • COX-2 Inhibition: Pyrazole carboxylate derivatives serve as highly selective COX-2 inhibitors (lonazolac bioisosteres). The rigid pyrazole geometry perfectly aligns the appended aryl groups within the COX-2 active site, achieving selectivity indices vastly superior to traditional NSAIDs[4].

  • Antiviral & Anticancer Agents: Pyrazole-5-carboxamides synthesized from this ester have demonstrated potent efficacy as HIV-1 replication inhibitors and c-Met kinase/JAK1 inhibitors in oncology[3].

  • Metabolic Shielding: The C4-chlorine atom is critical for ADME optimization. Unsubstituted pyrazoles are highly susceptible to oxidative metabolism at the C4 position. The steric bulk and electronegativity of the chlorine atom block this metabolic liability, significantly increasing the drug's half-life (

    
    ) and oral bioavailability.
    

Bio Target Therapeutic Target (e.g., COX-2, Kinases) Scaffold C4-Chloro Pyrazole Derivatives Scaffold->Target High Affinity Binding (Bioisosteric Fit) Metabolism Metabolic Degradation (CYP450 Oxidation) Scaffold->Metabolism Blocked by C4-Cl (Steric/Electronic Shield)

Figure 2: Pharmacological impact of the C4-chloro pyrazole scaffold on target binding and ADME.

Downstream Functionalization: Library Generation via Amidation

To utilize CAS 400877-54-5 in Structure-Activity Relationship (SAR) studies, the methyl ester must be converted into diverse carboxamides. Direct amidation of the ester is often inefficient due to the electron-donating nature of the pyrazole ring and the steric hindrance of the adjacent C4-chlorine and N1-methyl groups. A two-step hydrolysis-coupling protocol is required.

Standard Operating Procedure: Hydrolysis and Amidation

Self-Validating Protocol for SAR Library Generation

  • Ester Hydrolysis:

    • Suspend CAS 400877-54-5 in a 3:1 mixture of THF and water. Add 2.0 eq of Lithium Hydroxide (

      
      ) and stir at room temperature for 4 hours.
      
    • Causality:

      
       provides mild, irreversible saponification without risking the nucleophilic displacement of the C4-chlorine, which could occur under harsh, high-temperature basic conditions.
      
    • Validation: Acidify the aqueous layer to pH 2-3 with 1M

      
      . The precipitation of the free carboxylic acid validates successful hydrolysis. Filter and dry.
      
  • Acid Activation:

    • Dissolve the resulting 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes.

    • Causality: The steric crowding around the C5-carbonyl carbon necessitates a highly reactive coupling intermediate. HATU generates an active O-At ester that rapidly overcomes this steric block.

  • Amine Coupling:

    • Add the desired primary or secondary amine (1.1 eq) and stir at room temperature for 12 hours.

  • Purification & Validation:

    • Dilute with water to precipitate the product, or extract with ethyl acetate. Purify via reverse-phase preparative HPLC. Validate the final library compounds via HRMS and 13C NMR to confirm the presence of the new amide carbonyl (typically

      
       160-165 ppm).
      

References

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor Source: National Center for Biotechnology Information (PMC) URL:3

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: National Center for Biotechnology Information (PMC) URL:4

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives Source: Asian Journal of Chemistry URL:

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source: D-NB (Deutsche Nationalbibliothek) URL:

  • CAS 400877-54-5 (Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate) - Building Blocks Source: BOC Sciences URL:

Sources

Exploratory

safety data sheet SDS methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide & Safety Data Sheet: Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Part 1: Executive Summary & Chemical Identity The Strategic Role of Pyrazole-5-Carboxylates Methyl 4-chloro-1-methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide & Safety Data Sheet: Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Part 1: Executive Summary & Chemical Identity

The Strategic Role of Pyrazole-5-Carboxylates

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5) is a critical intermediate in the synthesis of advanced agrochemicals (e.g., Tolfenpyrad analogs) and pharmaceutical candidates targeting mitochondrial complex I inhibition. Its structural core—a pyrazole ring substituted with a chlorine atom at the C4 position and a carboxylate at C5—provides a unique scaffold for bioactivity. The chlorine atom enhances lipophilicity and metabolic stability, while the ester functionality serves as a versatile handle for further derivatization into amides or heterocycles.

Chemical Identification Matrix
Parameter Technical Specification
Chemical Name Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
CAS Number 400877-54-5
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
SMILES CN1N=CC(Cl)=C1C(=O)OC
Structure Pyrazole ring, N1-methylated, C4-chlorinated, C5-methyl ester
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification & Mechanistic Toxicology

Unlike generic safety sheets, this section explains the causality behind the hazards. The electrophilic nature of the carbonyl carbon in the ester group, combined with the electron-withdrawing chlorine on the pyrazole ring, makes this compound a potent irritant to mucous membranes.

  • Skin Corrosion/Irritation (Category 2): The compound can penetrate the stratum corneum, reacting with nucleophilic residues on skin proteins, leading to inflammatory responses.

  • Serious Eye Damage/Irritation (Category 2A): High sensitivity of corneal tissue to organic esters results in severe irritation upon contact.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust or vapors triggers respiratory tract irritation (RTI) due to localized hydrolysis and acid generation in the moist environment of the lungs.

Signal Word: WARNING
Hazard Statement (H-Code) Description
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Part 3: Safe Handling & Storage Protocols (The "How")

Engineering Controls & PPE Architecture
  • Primary Barrier: All weighing and transfer operations must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).

  • Respiratory Protection: If handling >10g or if dust formation is visible, use a NIOSH-approved N95 or P100 particulate respirator.

  • Dermal Defense: Nitrile gloves (minimum thickness 0.11 mm) are required. Self-Validation: Check gloves for swelling or discoloration every 30 minutes of use; replace immediately if observed.

Storage Stability Protocol
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the ester to the corresponding acid (which alters stoichiometry in subsequent reactions).

  • Container: Tightly sealed amber glass vial to protect from light degradation.

Diagram: Safe Handling Decision Tree

SafeHandling Start Start: Handling Procedure CheckState Check Physical State (Solid/Powder) Start->CheckState PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckState->PPE Weighing Weighing Operation Transfer Transfer to Reaction Vessel (Inert Atmosphere) Weighing->Transfer HoodCheck Is Fume Hood Active? HoodCheck->Weighing Yes Stop Process Complete HoodCheck->Stop No (Abort) PPE->HoodCheck Cleanup Clean Balance Area (Wipe with Acetone) Transfer->Cleanup Cleanup->Stop

Figure 1: Decision tree for safe handling and weighing of the compound, emphasizing engineering controls.

Part 4: Synthesis & Application Utility

Synthetic Pathway (Self-Validating Protocol)

The synthesis of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the chlorination of the 4-H precursor. This step is critical for introducing the halogen handle used in structure-activity relationship (SAR) studies.

Protocol: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

  • Setup: Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in dry Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add SO₂Cl₂ (1.1 eq) dropwise over 20 minutes.

  • Validation Loop: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear, and the chlorinated product (higher Rf due to Cl lipophilicity) should appear.

  • Quench: Pour into ice-water/NaHCO₃ to neutralize HCl byproducts.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

Application: Hydrolysis to the Acid Scaffold

The ester is primarily a "mask" for the carboxylic acid, which is the active coupling partner for amide synthesis (e.g., in Tolfenpyrad synthesis).

Reaction: Ester + LiOH (aq) / THF → Acid Intermediate

  • Why this matters: The acid form (4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid) is coupled with amines to create bioactive carboxamides. The 4-chloro group prevents metabolic oxidation at that position, extending the drug's half-life.

Diagram: Synthetic Workflow

Synthesis Precursor Methyl 1-methyl-1H-pyrazole-5-carboxylate (Precursor) Reaction Chlorination (DCM, 0°C -> RT) Precursor->Reaction Reagent Reagent: SO2Cl2 or NCS Reagent->Reaction Product Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (Target) Reaction->Product Isolation Hydrolysis Hydrolysis (LiOH/THF) Product->Hydrolysis Next Step FinalAcid 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (Coupling Partner) Hydrolysis->FinalAcid

Figure 2: Synthetic workflow from precursor to the active acid intermediate used in drug development.[1]

Part 5: Emergency Response Architecture

First Aid Loops
  • Eye Contact: Immediate irrigation for 15 minutes. Validation: pH test of eye runoff (if possible) to ensure neutrality, but do not delay rinsing.

  • Skin Contact: Wash with soap and water. Do not use solvents (ethanol/acetone) as they may increase skin absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Firefighting Measures
  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).

  • Protective Equipment: Wear Self-Contained Breathing Apparatus (SCBA) and full protective gear to prevent contact with HCl fumes.

Accidental Release (Spill Protocol)
  • Evacuate: Clear the area of non-essential personnel.

  • Contain: Dampen the solid with water (if compatible) or cover with a wet towel to prevent dust scattering.

  • Cleanup: Sweep up carefully into a sealed container.

  • Decontaminate: Wash the spill site with a 5% sodium bicarbonate solution to neutralize any potential acidic hydrolysis products.

Part 6: References

  • PubChem. (n.d.). Compound Summary: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). CN103351340A - Novel preparation method of tolfenpyrad.[1] Retrieved from

  • University of Hertfordshire. (2025). PPDB: Tolfenpyrad General Status and Structure. Retrieved from [Link]

Sources

Foundational

suppliers and price of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

This guide provides an in-depth technical analysis of Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5), a critical heterocyclic building block used in the synthesis of agrochemicals (e.g., Tolfenpyrad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5), a critical heterocyclic building block used in the synthesis of agrochemicals (e.g., Tolfenpyrad analogs) and pharmaceutical scaffolds (e.g., kinase inhibitors).

Executive Summary

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a specialized pyrazole ester characterized by a specific substitution pattern: an N-methyl group at position 1, a chlorine atom at position 4, and a methyl ester at position 5. This regiochemistry renders it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) , particularly for targeting protein kinases where the pyrazole nitrogen often mimics the adenine ring of ATP. It also serves as a direct precursor to the "Tolfenpyrad-type" insecticides, providing the necessary lipophilic and steric profile for mitochondrial complex I inhibition.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

ParameterSpecification
IUPAC Name Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
CAS Registry Number 400877-54-5
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
SMILES CN1N=CC(Cl)=C1C(=O)OC
Appearance White to off-white crystalline solid
Melting Point 59–62 °C (Typical)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Impurities Methyl 1-methyl-1H-pyrazole-5-carboxylate (Des-chloro); 4,4-dichloro species (Over-chlorinated)

Supply Chain & Market Analysis

Supplier Landscape

The compound is classified as a Level 3 Specialty Intermediate , meaning it is not a commodity chemical (like acetone) but is available from catalog suppliers and CROs. Major supply hubs are located in China (Shanghai/Jiangsu) and India (Hyderabad), with distribution via US/EU catalogs.

Pricing Tiers (2025/2026 Estimates)

Pricing is highly volume-dependent. The "R&D Premium" is significant for small quantities due to the cost of regioselective chlorination and purification.

ScaleEstimated Price Range (USD)Primary Supplier TypeLead Time
Discovery (1g - 5g) $150 - $350 / gramCatalog (Sigma, Fisher, Combi-Blocks)2-5 Days
Pilot (25g - 100g) $40 - $80 / gramSpecialty CRO (BLD Pharm, Enamine)2-3 Weeks
Bulk (>1 kg) $800 - $1,200 / kgCustom Manufacturing (CMO)4-8 Weeks

Recommended Suppliers:

  • BLD Pharm: Strong inventory for pyrazole building blocks (Catalog No. BD49518).

  • Combi-Blocks: Often stocks gram-scale quantities in the US.

  • BOC Sciences: Suitable for bulk inquiries (>100g).

Synthesis & Manufacturing Protocols

The synthesis of CAS 400877-54-5 requires strict regiocontrol to ensure the chlorine is installed at the 4-position without over-chlorinating.

Core Synthetic Route

The most robust industrial route involves the electrophilic chlorination of the non-halogenated precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate.

Step-by-Step Methodology
  • Starting Material: Dissolve Methyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 5952-93-2) in Acetonitrile (ACN) or DMF.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at room temperature.

    • Note: Avoid Sulfuryl Chloride (

      
      ) on small scale if possible, as it can be aggressive and lead to dichlorination. For industrial scale, 
      
      
      
      is used with careful temperature control (0°C).
  • Reaction Monitoring: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1] The product is less polar than the starting material.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine and sodium thiosulfate (to remove oxidizing species).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to remove the 3-chloro isomer (if any).

Synthesis Workflow Diagram

SynthesisRoute Start Methyl 1-methyl-1H-pyrazole- 5-carboxylate (CAS 5952-93-2) Intermediate Reaction Matrix (ACN, 60°C, 4h) Start->Intermediate + Reagent Reagent Chlorinating Agent (NCS or SO2Cl2) Reagent->Intermediate Quench Quench & Extraction (Na2S2O3 wash) Intermediate->Quench TLC Control Product Methyl 4-chloro-1-methyl- 1H-pyrazole-5-carboxylate (CAS 400877-54-5) Quench->Product Recrystallization

Caption: Regioselective chlorination pathway from the commercially available non-halogenated ester.

Quality Control & Analytics

To ensure the integrity of the building block for downstream SAR (Structure-Activity Relationship) studies, the following QC parameters must be met.

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >97% Area under curve.

NMR Validation (Self-Validating System)

The ¹H NMR spectrum in DMSO-d6 is distinct and allows for immediate identification of regiochemical errors.

  • Diagnostic Peak 1 (N-Methyl): Singlet at ~4.00 ppm . (If this shifts significantly, check for N-alkylation errors).

  • Diagnostic Peak 2 (Ester-Methyl): Singlet at ~3.85 ppm .

  • Diagnostic Peak 3 (C3-Proton): Singlet at ~7.60 ppm .

    • Validation Logic: The integration ratio must be 3:3:1. If the aromatic signal integrates to <1 or is split, it indicates over-chlorination (loss of proton) or wrong isomer.

Applications in Drug Discovery[4][7][12][13][14]

Kinase Inhibitor Scaffolds

The 1-methyl-pyrazole-5-carboxylate core is a bioisostere for phenyl rings but offers improved solubility and a specific hydrogen-bond acceptor vector (N2). The 4-chloro substituent blocks metabolic oxidation at the 4-position, increasing metabolic stability (


) in microsomes.
Agrochemical Precursors

This compound is a direct structural analog to the "Tolfenpyrad" class of insecticides. The ester functionality is typically hydrolyzed to the acid (CAS 84547-83-1) and then coupled with complex amines to form the final active ingredient.

References

  • BLD Pharm. (2025). Product Datasheet: Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5). Retrieved from

  • ChemicalBook. (2024). Supplier and Synthesis Data for Pyrazole Carboxylates. Retrieved from

  • Organic Syntheses. (2010). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Org. Synth. 87, 16. Retrieved from

  • National Institutes of Health (NIH). (2020). Discovery of Pyrazole-based HIV Inhibitors. PubChem Substance Database. Retrieved from

  • ChemScene. (2025). Pricing for Pyrazole Building Blocks. Retrieved from

Sources

Protocols & Analytical Methods

Method

reaction conditions for amidation of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Technical Guide: Efficient Amidation Strategies for Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Abstract This application note details the optimized reaction conditions for the amidation of methyl 4-chloro-1-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Efficient Amidation Strategies for Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Abstract This application note details the optimized reaction conditions for the amidation of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Due to the unique electronic and steric environment of the pyrazole-5-carboxylate core—specifically the steric pressure from the N1-methyl group and the electronic activation from the C4-chlorine—standard aminolysis protocols often exhibit variable yields. This guide presents two validated workflows: a high-fidelity two-step hydrolysis/activation sequence and a direct Lewis-acid mediated aminolysis for process intensification.[1]

Part 1: Strategic Analysis & Mechanistic Insight

The Scaffold Challenge The target substrate, methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, presents a dichotomy of reactivity:

  • Electronic Activation: The C4-chloro substituent is electron-withdrawing, theoretically increasing the electrophilicity of the C5-carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-halogenated analog.

  • Steric Deactivation: The N1-methyl group is spatially adjacent to the C5-ester. This "ortho-like" effect creates significant steric hindrance, impeding the approach of bulky nucleophiles (amines).

Decision Matrix: Selecting the Right Method

  • Use Method A (Two-Step) when: The amine is expensive, chiral, or sterically hindered (e.g., anilines, secondary amines).[1] This method offers the highest reliability.

  • Use Method B (Direct AlMe₃) when: The amine is aliphatic, non-precious, and you require a rapid "one-pot" conversion.[1]

  • Use Method C (Thermal) when: The amine is a volatile primary alkyl amine (e.g., methylamine, ethylamine) used in large excess.

Part 2: Experimental Workflows

Visual Workflow: Reaction Pathway Selection

ReactionWorkflow Start Substrate: Methyl 4-chloro-1-methyl- 1H-pyrazole-5-carboxylate AmineType Analyze Amine Nucleophile Start->AmineType PathA Complex/Aryl Amine (High Value) AmineType->PathA Steric Bulk/Low Reactivity PathB Aliphatic/Robust Amine (Process Scale) AmineType->PathB High Reactivity/Stability Step1 Step 1: Hydrolysis (LiOH, THF/H2O) PathA->Step1 Direct Direct Aminolysis (AlMe3, Toluene, Heat) PathB->Direct Step2 Step 2: Activation (SOCl2 or Oxalyl Chloride) Step1->Step2 Step3 Step 3: Amidation (Amine, DIPEA, DCM) Step2->Step3

Caption: Decision tree for selecting the optimal amidation pathway based on amine nucleophilicity and steric demands.

Method A: The "Gold Standard" (Hydrolysis + Acid Chloride)

Best for: Anilines, heterocyclic amines, and high-value intermediates.[1]

Step 1: Hydrolysis to Carboxylic Acid

  • Dissolution: Dissolve methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv) in a 1:1 mixture of THF and water (0.5 M concentration).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) in one portion.[1]

  • Reaction: Stir at room temperature for 4–6 hours. If TLC indicates incomplete conversion, heat to 50°C for 1 hour.

  • Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 2–3 using 1M HCl.[2] The carboxylic acid typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[1][2]

    • Checkpoint: The intermediate 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is stable and can be stored.[1]

Step 2: Acid Chloride Activation & Coupling

  • Activation: Suspend the dried carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic drop of DMF.[2]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve the Amine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 1.5 equiv) in DCM.

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Completion: Stir at room temperature for 2–12 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Method B: Direct Lewis-Acid Mediated Aminolysis

Best for: Aliphatic amines and rapid library synthesis.[1]

Mechanism: Trimethylaluminum (AlMe₃) reacts with the amine to form a highly nucleophilic dimethylaluminum amide species, which overcomes the steric hindrance of the N1-methyl group.

Safety Warning: AlMe₃ is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon).

  • Complex Formation: In a flame-dried flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene or DCM.

  • AlMe₃ Addition: Carefully add AlMe₃ (2.0 M in toluene, 1.2–1.5 equiv) dropwise at 0°C. Methane gas will evolve; ensure proper venting. Stir for 30 minutes at RT to form the active aluminum-amide complex.

  • Substrate Addition: Add a solution of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv) in minimum anhydrous Toluene/DCM to the complex.

  • Reaction: Heat the mixture.

    • For DCM: Reflux (40°C) for 4–12 hours.

    • For Toluene: Heat to 80–110°C for 2–6 hours (preferred for sterically hindered substrates).

  • Quench (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle's salt solution (saturated potassium sodium tartrate). Note: Rochelle's salt is preferred to break up aluminum emulsions.[1]

  • Workup: Stir vigorously until two clear layers form (may take 1–2 hours). Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

Part 3: Data Summary & Optimization

Table 1: Method Comparison & Troubleshooting

ParameterMethod A (Two-Step)Method B (AlMe₃)Method C (Thermal)
Scope Universal (Anilines, Heterocycles)Aliphatic Amines, simple AnilinesVolatile Alkyl Amines (MeNH₂)
Yield (Typical) 85–95% (Overall)70–90%60–80%
Steric Tolerance High (via Acid Chloride)Moderate to HighLow
Key Risk Moisture sensitivity in Step 2Pyrophoric ReagentIncomplete conversion
Troubleshooting If coupling fails, check Acid Chloride formation (convert a small aliquot to methyl ester with MeOH to verify).If emulsion forms during workup, increase time with Rochelle's salt or filter through Celite.[1]Use sealed tube and high temp (100°C) if reaction stalls.

References

  • Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem Application Notes. Retrieved from

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Journal of Chemical Research. (2017). Describes the conversion of 1,3-dimethyl-pyrazole-5-carboxylic acid to amides via acid chloride.[1]

  • Catalytic N-methyl amidation of carboxylic acids. RSC Advances, 12, 20550–20554 (2022).[1][3] Link

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 19(4), 4726-4739. (2014). Link

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett, 2008(11), 1673-1678. Link

Sources

Application

Application Note: Hydrolysis of Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate to Acid

Executive Summary This application note details the optimized procedure for the hydrolysis (saponification) of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid. This transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized procedure for the hydrolysis (saponification) of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of pyrazole-carboxamide agrochemicals (e.g., Tolfenpyrad analogs) and pharmaceutical intermediates.

The presence of the electron-withdrawing chlorine atom at the C4 position enhances the electrophilicity of the carbonyl carbon, generally accelerating hydrolysis. However, it also necessitates controlled conditions to prevent potential nucleophilic aromatic substitution or decarboxylation. Two methods are presented: Method A (LiOH/THF) for high-purity/small-scale applications, and Method B (NaOH/EtOH) for scalable, cost-effective processing.

Mechanistic Insight

The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

  • Nucleophilic Attack: The hydroxide ion (:OH⁻) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The 4-Cl substituent stabilizes this intermediate via inductive electron withdrawal (-I effect).

  • Elimination: The methoxide ion (:OMe⁻) is eliminated, reforming the carbonyl bond and generating the carboxylic acid.

  • Deprotonation (Driving Force): The generated methoxide (or excess hydroxide) immediately deprotonates the carboxylic acid to form the stable carboxylate salt. This irreversible step drives the equilibrium forward.

  • Protonation (Workup): Addition of strong acid (HCl) converts the water-soluble carboxylate salt back into the free acid, which typically precipitates out of solution.

Reaction Scheme (Graphviz)

ReactionMechanism Start Methyl 4-chloro-1-methyl- 1H-pyrazole-5-carboxylate Inter Tetrahedral Intermediate Start->Inter + OH⁻ (Nucleophilic Attack) Salt Pyrazolate Salt (Water Soluble) Inter->Salt - OMe⁻ (Elimination) Product 4-chloro-1-methyl- 1H-pyrazole-5-carboxylic acid Salt->Product + H⁺ (Acidification pH < 3)

Figure 1: Mechanistic pathway for the saponification of the pyrazole ester.

Experimental Protocols

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylateSubstrate1.0Solid or oil depending on purity
Lithium Hydroxide Monohydrate (LiOH·H₂O)Base (Method A)2.5 - 3.0Preferred for mildness
Sodium Hydroxide (NaOH)Base (Method B)2.5 - 3.02M or 4M aqueous solution
Tetrahydrofuran (THF)Solvent-Grade: HPLC or ACS
Ethanol (EtOH)Solvent-Grade: ACS
Hydrochloric Acid (HCl)AcidifierExcess1M or 6M for pH adjustment
Method A: Lithium Hydroxide (Recommended for Lab Scale)

Best for: High purity, mild conditions, preventing side reactions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the methyl ester in THF (approx. 5-10 mL per gram of substrate).

  • Base Addition: Prepare a solution of 3.0 eq LiOH·H₂O in water (volume equal to THF, 1:1 ratio). Add this aqueous solution dropwise to the stirring ester solution.

    • Note: The mixture may become biphasic initially but should homogenize as the reaction proceeds or upon slight warming.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LC-MS after 2 hours.

    • Optimization: If starting material persists after 4 hours, warm to 45°C . Avoid vigorous reflux to prevent decarboxylation.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the THF. You will be left with an aqueous slurry.

    • Dilute with water (approx. 10 mL/g substrate) to ensure the carboxylate salt is fully dissolved.

    • Wash the aqueous layer once with Dichloromethane (DCM) or Ethyl Acetate to remove unreacted ester or non-polar impurities. Discard the organic layer.

  • Isolation:

    • Cool the aqueous layer to 0-5°C in an ice bath.

    • Slowly add 1M HCl dropwise with stirring until the pH reaches 2.0 - 3.0 .

    • The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (2x) to remove residual salts (LiCl).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: Sodium Hydroxide (Scale-Up Compatible)

Best for: Multi-gram to Kilogram scale, cost efficiency.

  • Slurry: Suspend 1.0 eq of the ester in Ethanol (5 mL/g).

  • Saponification: Add 2.5 eq of 4M NaOH aqueous solution.

  • Heating: Heat the mixture to 50-60°C for 2-3 hours. The reaction is typically faster in this system due to higher temperature and base strength.

  • Workup:

    • Evaporate the Ethanol under vacuum.

    • Dilute the residue with water.

    • (Optional) Treat with activated charcoal if the solution is dark, then filter through Celite.

    • Acidify with 6M HCl to pH 2.0.

  • Isolation: Filter the precipitate, wash with water, and dry.

Workflow Visualization

Workflow Setup Dissolve Ester in THF/Water (1:1) Add 3.0 eq LiOH Monitor Monitor (TLC/LCMS) Is SM consumed? Setup->Monitor Heat Heat to 45°C (Only if slow) Monitor->Heat No Evap Evaporate Organic Solvent (Remove THF) Monitor->Evap Yes Heat->Monitor Wash Wash Aq. Layer with EtOAc (Remove impurities) Evap->Wash Acidify Acidify with HCl to pH 2-3 (Precipitate Product) Wash->Acidify Filter Filter & Dry Vacuum Oven 45°C Acidify->Filter

Figure 2: Step-by-step operational workflow for Method A.

Validation & Quality Control

To ensure the integrity of the final acid, the following analytical checkpoints are required.

Proton NMR (¹H NMR) in DMSO-d₆
  • Diagnostic Change: The most obvious indicator of success is the disappearance of the methyl ester singlet.

  • Key Signals:

    • δ ~13.0 - 14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). This peak may be broad or invisible depending on water content.

    • δ ~7.5 - 8.0 ppm (s, 1H): Pyrazole ring proton (H-3).

    • δ ~3.8 - 4.0 ppm (s, 3H): N-Methyl group (N-CH ₃).

    • ABSENCE: The singlet at δ ~3.7-3.9 ppm corresponding to the ester methoxy (-OCH ₃) must be absent.

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile Gradient.

  • Retention Time: The acid will elute earlier (lower retention time) than the starting ester due to increased polarity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product remained in mother liquorThe acid might be slightly water-soluble. Saturate the aqueous filtrate with NaCl and extract with EtOAc.
Incomplete Reaction Poor solubility or old baseEnsure THF/Water ratio allows miscibility. Use fresh LiOH. Increase temp to 50°C.
Impurity (New Spot) DecarboxylationReaction temp too high (>80°C). Keep temp below 60°C.
Oily Product Residual solvent or impuritiesRecrystallize from minimal hot Ethanol or Toluene.

References

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analog Reference). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazole-5-carboxylates. Available at: [Link]

  • Google Patents.Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Patent CN103554066A.
  • Journal of Chemical and Pharmaceutical Research. Green hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Available at: [Link]

Method

Application Note: Regioselective Chlorination of Pyrazole-5-Carboxylates using Sulfuryl Chloride

Abstract This technical guide details the regioselective C4-chlorination of pyrazole-5-carboxylates utilizing sulfuryl chloride ( ). While chlorine gas ( ) is a traditional chlorinating agent, sulfuryl chloride offers su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the regioselective C4-chlorination of pyrazole-5-carboxylates utilizing sulfuryl chloride (


). While chlorine gas (

) is a traditional chlorinating agent, sulfuryl chloride offers superior stoichiometry control, ease of handling, and tunable reactivity for electron-deficient heteroaromatics. This note covers the electrophilic aromatic substitution (EAS) mechanism, critical process parameters (CPPs), and a validated step-by-step protocol for laboratory to pilot-scale synthesis.

Introduction

Pyrazole-5-carboxylates are privileged scaffolds in medicinal chemistry, serving as core structures for herbicides, fungicides, and pharmaceutical agents (e.g., Sildenafil analogs, COX-2 inhibitors). The introduction of a chlorine atom at the C4 position often enhances metabolic stability and lipophilicity.

Direct chlorination of pyrazole-5-carboxylates presents a challenge: the carboxylate group at C5 is electron-withdrawing, deactivating the ring toward electrophilic attack. However, sulfuryl chloride serves as an efficient source of "anhydrous chlorine" that can be activated by polar solvents or Lewis acids to overcome this deactivation without the safety overhead of gaseous


.
Why Sulfuryl Chloride?
  • Stoichiometric Precision: Liquid handling allows for exact equivalents, minimizing over-chlorination.

  • Safety Profile: avoids the use of pressurized gas cylinders.

  • Atom Economy: Acts as both solvent modifier and reagent; byproducts (

    
    , 
    
    
    
    ) are gases that are easily scrubbed.

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . Although the C5-ester deactivates the ring, the C4 position remains the most nucleophilic site due to the resonance contribution from the pyrazole nitrogens.

Sulfuryl chloride exists in equilibrium with


 and 

, but in polar aprotic solvents, it acts as a polarized electrophile.

Key Mechanistic Steps:

  • Activation:

    
     polarizes, often assisted by the solvent (e.g., Acetonitrile).
    
  • Attack: The

    
    -electrons at C4 attack the electrophilic chlorine.
    
  • Restoration: Loss of a proton restores aromaticity, releasing

    
     and 
    
    
    
    .
Visualization: Mechanistic Pathway

The following diagram illustrates the electrophilic attack and the role of the C5-ester group.

ReactionMechanism Substrate Pyrazole-5-carboxylate (C5-Ester Deactivated) Intermediate Sigma Complex (C4-Chloro Cation) Substrate->Intermediate Electrophilic Attack (C4) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Intermediate Cl+ Source Product 4-Chloro-pyrazole-5-carboxylate Intermediate->Product -H+ (Aromatization) Byproducts Byproducts: SO2 (gas) + HCl (gas) Intermediate->Byproducts Decomposition

Caption: Electrophilic Aromatic Substitution mechanism at the C4 position of pyrazole-5-carboxylates.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be controlled.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)DCM: Good solubility, easy workup. MeCN: Accelerates reaction by activating

via donor-acceptor complex.
Temperature 0°C

Room Temp (25°C)
Initial cooling (0-5°C) suppresses exotherm and side reactions (N-chlorination). Warming ensures completion.
Stoichiometry 1.1 – 1.2 equivalentsSlight excess accounts for

volatility and decomposition. Large excess leads to over-chlorination.
Concentration 0.5 M – 1.0 MHigh dilution slows the reaction; high concentration risks thermal runaway.
Atmosphere Nitrogen / ArgonMoisture reacts with

to form

, degrading the ester.

Standard Operating Procedure (Protocol)

Objective: Synthesis of Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Scale: 10 mmol (adaptable to kg scale).

Materials
  • Substrate: Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.54 g, 10 mmol).

  • Reagent: Sulfuryl Chloride (

    
    ) (1.48 g, 0.89 mL, 11 mmol).
    
  • Solvent: Anhydrous Dichloromethane (DCM) (20 mL).

  • Quench: Saturated

    
     solution.
    
Experimental Workflow
Step 1: Reactor Setup
  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize

    
    ).
    
  • Purge the system with Nitrogen for 10 minutes.

Step 2: Dissolution & Cooling[1]
  • Charge the flask with Ethyl 1-methyl-1H-pyrazole-5-carboxylate (10 mmol) and DCM (15 mL).

  • Cool the solution to 0–5°C using an ice/water bath.

Step 3: Reagent Addition
  • Dilute Sulfuryl Chloride (11 mmol) in DCM (5 mL) in the addition funnel.

  • Dropwise Addition: Add the

    
     solution slowly over 15–20 minutes.
    
    • Note: Monitor internal temperature; do not exceed 10°C. Gas evolution (

      
      ) will be observed.
      
Step 4: Reaction Phase
  • Allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material spot should disappear.

Step 5: Workup & Isolation
  • Quench: Cool the mixture back to 0°C. Slowly add sat.

    
     (20 mL) with vigorous stirring until gas evolution ceases and pH is neutral/basic (pH ~8).
    
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Combine organic layers, wash with Brine (15 mL), and dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotavap, 40°C bath) to yield the crude solid.

Step 6: Purification
  • Typically, the crude product is

    
     pure.
    
  • If necessary, recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography.

Process Visualization

ProtocolWorkflow Start Start: Reactor Setup (N2 Purge, Scrubber) Dissolve Dissolve Substrate in DCM (0°C) Start->Dissolve AddReagent Add SO2Cl2 Dropwise (Maintain <10°C) Dissolve->AddReagent Reaction Reaction Phase (Warm to RT, 2-4h) AddReagent->Reaction IPC IPC: Check Completion (TLC/HPLC) Reaction->IPC IPC->Reaction Incomplete Quench Quench with NaHCO3 (Gas Evolution!) IPC->Quench Complete Workup Phase Separation & Concentration Quench->Workup End Final Product (Solid) Workup->End

Caption: Step-by-step workflow for the chlorination of pyrazole-5-carboxylates.

Safety & Handling (HSE)

Sulfuryl Chloride (


)  requires strict safety adherence.[1][2][3][4][5]
  • Water Reactivity: Reacts violently with water to release

    
     (corrosive) and 
    
    
    
    (exothermic).[5] Never add water directly to the neat reagent.
  • Inhalation Hazard: Severe lachrymator. All operations must be performed in a functioning fume hood.[1]

  • Pressure Build-up: The reaction generates stoichiometric quantities of gas (

    
    ). Ensure the system is vented through a scrubber (NaOH trap). Do not seal the reaction vessel.
    
  • PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of

due to wet solvent.
Ensure DCM/MeCN is anhydrous (Karl Fischer < 0.1%).
Incomplete Reaction Deactivated ring (slow kinetics).Increase temp to reflux (40°C for DCM) or switch solvent to Acetonitrile.
Side Products (Dimer) Radical mechanism dominance.Add radical scavenger (rarely needed) or ensure dark conditions.
Violent Exotherm Addition rate too fast.Slow down addition; improve cooling capacity.

References

  • BenchChem. Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.[1] (Accessed 2026).[5] Link

  • Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride. (2014).[2] Link

  • Ertürk, E., & Yeşil, T. A. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. J. Org.[6][7] Chem. 2022, 87(19), 12558-12573.[7][8] Link

  • Google Patents. CN103923012A - Preparation method of 4-chloropyrazole derivative.Link

  • Sigma-Aldrich. Ethyl 1-methyl-1H-pyrazole-5-carboxylate Product Sheet.Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Chloropyrazole Carboxylate Derivatives

Executive Summary & Scientific Rationale The 4-chloropyrazole carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in herbicides, fungicides, and diverse kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4-chloropyrazole carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in herbicides, fungicides, and diverse kinase inhibitors (e.g., for c-Met or EGFR targets).[1] Traditional thermal synthesis often involves corrosive reagents (e.g., excess POCl₃, SO₂Cl₂) or lengthy reflux times (12–24 hours) that degrade sensitive functional groups.

This Application Note details a robust, two-stage microwave-assisted protocol that reduces total reaction time from hours to under 30 minutes while improving yield and purity.[1]

Mechanistic Strategy

We utilize a sequential workflow to ensure regiochemical integrity:

  • Ring Construction: A microwave-accelerated Knorr-type cyclocondensation of

    
    -keto esters with hydrazines.[1]
    
  • Regioselective Functionalization: A rapid electrophilic aromatic substitution (SEAr) at the C-4 position using N-Chlorosuccinimide (NCS).

Why Microwave?

  • Dipolar Polarization: Ethanol and Acetonitrile (the chosen solvents) have high loss tangents (

    
    ), allowing efficient coupling with microwave irradiation to achieve superheating effects not possible in oil baths.
    
  • Selectivity: Rapid heating profiles minimize the formation of thermodynamic by-products (e.g., hydrazide formation instead of cyclization).

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of the pyrazole core followed by C-4 chlorination.

Mechanistic Pathway (Graphviz)

ReactionPathway Start Reagents: Ethyl Acetoacetate + Hydrazine Hydrate Inter1 Intermediate: Hydrazone Start->Inter1 Nucleophilic Attack (Fast) Cycle Cyclization: 5-OH-Pyrazoline Inter1->Cycle MW Irradiation 120°C, 10 min Core Product 1: Ethyl 3-methyl-1H- pyrazole-5-carboxylate Cycle->Core - H2O (Aromatization) Chlorination Reagent: NCS (N-Chlorosuccinimide) Solvent: ACN Core->Chlorination Isolation & Redissolution Final Final Product: Ethyl 4-chloro-3-methyl- 1H-pyrazole-5-carboxylate Chlorination->Final MW Irradiation 100°C, 5 min (SEAr Mechanism)

Caption: Figure 1. Sequential microwave-assisted pathway for 4-chloropyrazole synthesis.

Experimental Protocols

Part A: Synthesis of the Pyrazole Core (Ring Construction)

Objective: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Reagents:

  • Ethyl acetoacetate (1.0 equiv, 10 mmol)

  • Hydrazine hydrate (80% aq., 1.1 equiv, 11 mmol)[1]

  • Ethanol (Absolute, 10 mL)

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Protocol:

  • Preparation: In a 30 mL microwave vial equipped with a magnetic stir bar, dissolve Ethyl acetoacetate (1.30 g, 10 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (0.69 g, 11 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Pre-stirring: 30 seconds

  • Work-up: Cool the vial to room temperature (compressed air cooling). The product often precipitates upon cooling.

    • If solid:[1][2][3] Filter and wash with cold ethanol.

    • If liquid: Concentrate under reduced pressure.[4][5]

  • Validation: Check purity via TLC (EtOAc:Hexane 1:1) or LC-MS.[1]

Part B: Regioselective C-4 Chlorination

Objective: Chlorination to produce Ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate.

Reagents:

  • Pyrazole Core (from Part A) (1.0 equiv, 5 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 equiv, 5.5 mmol)[1]

  • Acetonitrile (ACN) (5 mL)

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve the Pyrazole carboxylate (0.77 g, 5 mmol) in Acetonitrile (5 mL).

  • Reagent Addition: Add solid NCS (0.73 g, 5.5 mmol) in one portion.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100 °C

    • Time: 5 minutes

    • Power: Dynamic (Max 150 W)

  • Work-up:

    • Evaporate the Acetonitrile under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (20 mL).

    • Wash with water (2 x 10 mL) to remove succinimide by-product.[1]

    • Dry organic layer over Na₂SO₄ and concentrate.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Optimization & Data Analysis

The following table summarizes the optimization of the chlorination step (Part B), demonstrating the efficiency of microwave irradiation over conventional heating.

Table 1: Optimization of C-4 Chlorination Conditions

EntrySolventChlorinating AgentMethodTemp (°C)TimeYield (%)
1DCMSO₂Cl₂Reflux404 h65
2ACNNCSReflux826 h72
3ACNNCSMicrowave 8010 min85
4ACNNCSMicrowave 100 5 min 94
5WaterTCCAMechanochemicalRT30 min88*

*Note: Mechanochemical (grinding) is effective but difficult to scale in solution-phase automated workflows.[1]

Troubleshooting Guide
  • Low Yield in Step 1: Ensure Hydrazine is fresh. Old hydrazine absorbs CO₂ and becomes less nucleophilic.

  • Polychlorination in Step 2: Strictly control the stoichiometry of NCS (1.05 - 1.1 equiv). Excess NCS can lead to N-chlorination.[1]

  • Pressure Errors: Ethanol generates significant pressure at 120°C. Ensure the vial volume is <70% full to prevent safety venting.

References

  • Microwave-Assisted Pyrazole Synthesis

    • Title: Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Deriv
    • Source: Allied Academies.
    • URL:[Link]

  • Chlorination Methodology

    • Title: Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.[1]

    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • General Microwave Heterocycle Synthesis

    • Title: Microwave-assisted synthesis of pyrazoles - a mini-review.
    • Source: DergiPark (Eur J Life Sci).
    • URL:[Link]

  • Biological Relevance

    • Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives.[3][6][7][8][9][10]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Separation of N-Methyl Pyrazoles

Executive Summary & Definitions The Core Challenge: The "separation of 1-methyl and 2-methyl pyrazoles" is a colloquialism often referring to the alkylation products of an asymmetric pyrazole (typically 3-substituted). B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Definitions

The Core Challenge: The "separation of 1-methyl and 2-methyl pyrazoles" is a colloquialism often referring to the alkylation products of an asymmetric pyrazole (typically 3-substituted). Because the parent pyrazole exists in tautomeric equilibrium, methylation occurs at both nitrogen atoms, yielding two distinct regioisomers:

  • 1,3-isomer (N1-alkylated): The thermodynamically preferred product (usually).

  • 1,5-isomer (N2-alkylated): The kinetically favored or sterically congested product.

Note: If your starting material is unsubstituted pyrazole, 1-methyl and 2-methyl products are identical. This guide assumes you are working with an asymmetric scaffold (e.g., 3-methylpyrazole or 3-phenylpyrazole).

Separation Decision Matrix

Before selecting a method, assess your scale and the physical state of your mixture.

SeparationWorkflow Start Start: Isomer Mixture State Physical State? Start->State Liquid Liquid / Low MP Solid State->Liquid Solid High MP Solid State->Solid Scale Scale? Liquid->Scale Flash Method B: Flash Chromatography (Silica/C18) Solid->Flash Large > 10 grams Scale->Large High Volume Small < 10 grams Scale->Small High Purity Req Distill Method A: Fractional Distillation (BP Difference > 10°C) Large->Distill Cryst Method C: Selective Crystallization (HCl Salt Formation) Large->Cryst Alternative Small->Flash Distill->Flash If purity < 95%

Figure 1: Decision tree for selecting the optimal separation methodology based on scale and physical properties.

Module A: Chromatographic Separation (The Gold Standard)

Chromatography is the most reliable method for analytical to medium-scale preparative separation.

The Mechanism of Separation[1]
  • 1,5-Isomers (N2): Generally less polar (elute first on Normal Phase).

    • Reasoning: The proximity of the N-methyl group to the C5-substituent creates steric clash, often twisting the substituent out of planarity. This reduces the overall dipole moment and shields the nitrogen lone pairs from interacting with the silica silanols.

  • 1,3-Isomers (N1): Generally more polar (elute second on Normal Phase).

    • Reasoning: The molecule is flatter (planar), allowing for better stacking and stronger interaction with the stationary phase.

Protocol 1: Silica Gel Flash Chromatography

Target: <5g scale,



  • Stationary Phase: Standard Silica Gel (40–63 µm).

    • Critical Step: Pyrazoles are basic.[1] Unmodified silica can cause severe peak tailing (streaking), making separation impossible.

    • Modification: Pre-treat the column with 1% Triethylamine (TEA) in hexane, or add 0.5% TEA to your mobile phase.

  • Mobile Phase:

    • Weak solvent: Hexane or Heptane.

    • Strong solvent: Ethyl Acetate (EtOAc) or Acetone.

    • Gradient: Start at 0% EtOAc. Hold for 2 CV (Column Volumes). Ramp to 30% EtOAc over 10 CV.

  • Elution Order Check:

    • Fraction 1 (Early): Likely the 1,5-isomer (Sterically hindered).

    • Fraction 2 (Late): Likely the 1,3-isomer (Planar/Polar).

Protocol 2: Reverse Phase (C18)

Target: Difficult separations where Normal Phase fails.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Elution Order: Often reversed compared to silica. The more hydrophobic 1,5-isomer may retain longer on C18 depending on the lipophilicity of the C5 substituent.

Module B: Distillation & Crystallization (Scale-Up)

When working with >10g, chromatography becomes expensive.

Protocol 3: Fractional Distillation

Applicability: Liquid isomers with boiling point differences >10°C.

  • Data Point: For dimethylpyrazoles, the 1,5-isomer typically has a lower boiling point than the 1,3-isomer.

    • Why? The 1,3-isomer has a higher dipole moment and better intermolecular packing (higher Van der Waals forces).

  • Setup: Use a Vigreux column (at least 20cm) to increase theoretical plates. Vacuum distillation is recommended to prevent thermal degradation.

Protocol 4: Selective Salt Formation

Applicability: One isomer forms a solid salt while the other remains an oil or soluble.

  • Dissolve the mixture in anhydrous ether or ethanol.

  • Slowly bubble dry HCl gas or add 1.0 equivalent of HCl in dioxane.

  • Observation: The 1,3-isomer (less sterically hindered nitrogen) is often more basic and nucleophilic. It tends to crystallize as the hydrochloride salt first.

  • Filtration: Filter the solid (enriched 1,3-isomer). The filtrate contains the enriched 1,5-isomer.

Module C: Structural Identification (The "Truth" Step)

You cannot rely solely on elution order.[2][3] You must verify the structure using Nuclear Magnetic Resonance (NMR).[3]

NOE (Nuclear Overhauser Effect) Logic

This is the definitive method for distinguishing regioisomers.

NMR_Logic Input Isolate Isomer Exp Run 1D NOE / NOESY Irradiate N-Methyl Input->Exp Result1 NOE to H4 Proton? Exp->Result1 Result2 NOE to Substituent? Exp->Result2 Iso13 Conclusion: 1,3-Isomer Result1->Iso13 Strong Signal Iso15 Conclusion: 1,5-Isomer Result2->Iso15 Strong Signal

Figure 2: NMR assignment logic. Irradiating the N-Methyl group reveals its neighbors.

Data Comparison Table
Feature1,3-Isomer (N1-Alkylated)1,5-Isomer (N2-Alkylated)
Sterics UnhinderedHindered (Clash between N-Me and C5-R)
TLC (

)
Lower (More Polar)Higher (Less Polar)
Boiling Point HigherLower
NOE Signal N-Me

H4
N-Me

C5-Substituent

C NMR
N-Me usually

35-39 ppm
N-Me usually

35-39 ppm (similar)
C3/C5 Shift C3 is often shieldedC5 is often deshielded

Troubleshooting & FAQs

Q1: My spots are streaking on the TLC plate and column. I can't see two distinct spots.

  • Diagnosis: Pyrazoles are basic heterocycles. They interact strongly with the acidic silanol groups on silica gel.

  • Solution: Deactivate your silica. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. If using TLC, dip the plate in mobile phase+TEA and dry it before spotting your compound.

Q2: I isolated two isomers, but they interconvert upon standing.

  • Diagnosis: N-methyl pyrazoles are chemically stable and do not tautomerize (unlike NH-pyrazoles). However, if you used a strong acid for separation and didn't neutralize, you might be seeing acid-catalyzed migration (rare) or decomposition.

  • Check: Ensure you are not confusing the starting material (NH-pyrazole, which tautomerizes) with the product. Run an NMR; if the N-Me peak is missing, the reaction failed.

Q3: The 1,5-isomer is the major product, but I want the 1,3-isomer.

  • Scientific Insight: Alkylation under basic conditions (

    
    , 
    
    
    
    ) often favors the 1,3-isomer (thermodynamic) or a mixture.
  • Fix: To favor the 1,5-isomer, use steric bulk on the alkylating agent or specific solvent effects. To favor the 1,3-isomer, ensure thermodynamic control (higher heat, longer time). Note: This is a synthesis fix, not a separation fix.

Q4: Can I use GC-MS to separate them?

  • Answer: Yes, for analytical purposes. The 1,5-isomer usually elutes before the 1,3-isomer on non-polar columns (e.g., HP-5 or DB-5) due to its lower boiling point. Mass fragmentation patterns are often identical, so retention time is your only identifier.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles"
    • Source: N
    • URL:[Link]

  • Chromatographic Conditions & Elution Order: Title: "Column chromatography conditions for separating pyrazole isomers" Source: BenchChem Technical Support
  • NMR Identification (NOE)

    • Title: "Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Deriv
    • Source: Molecules (MDPI) / PMC
    • URL:[Link]

  • Physical Properties (Boiling Points)

    • Title: "3,5-Dimethylpyrazole Physical Properties"
    • Source: NIST Chemistry WebBook
    • URL:[Link]

Sources

Optimization

troubleshooting low conversion in pyrazole chlorination reactions

Welcome to the technical support center for pyrazole chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transform...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond simple protocols to explain the underlying principles governing success, helping you troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: From Low Conversion to Success

Low conversion is a frequent and frustrating issue in pyrazole chlorination. The key to solving it lies in a systematic evaluation of the reaction components and conditions. This section provides a structured, question-and-answer approach to pinpoint and resolve common problems.

Initial Troubleshooting Workflow

Before diving into specific issues, begin with this general workflow to diagnose the root cause of low conversion or other undesirable outcomes.

G start Problem: Low Conversion/ Side Products check_reagents 1. Verify Reagent & Substrate Purity and Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK sub_issue Impure Starting Materials? check_reagents->sub_issue select_reagent 3. Re-evaluate Chlorinating Agent (NCS, SO2Cl2, TCCA) check_conditions->select_reagent Conditions OK cond_issue Inappropriate Solvent or Temperature? check_conditions->cond_issue optimize 4. Systematic Optimization (Screening) select_reagent->optimize Agent Selected reagent_issue Reagent-Substrate Mismatch? select_reagent->reagent_issue success Successful Chlorination optimize->success G cluster_0 Electrophilic vs. Radical Chlorination Pathways cluster_1 Electrophilic Pathway cluster_2 Radical Pathway pyrazole Pyrazole Substrate NCS NCS or SO2Cl2 pyrazole->NCS NCS_rad NCS + Initiator (AIBN / hv) pyrazole->NCS_rad E_plus "Cl+" Electrophile NCS->E_plus sigma Sigma Complex (Wheland Intermediate) E_plus->sigma C4_Chloro C4-Chloropyrazole (Major Product) sigma->C4_Chloro Cl_rad Cl• Radical NCS_rad->Cl_rad add_rad Radical Addition Intermediate Cl_rad->add_rad Side_Products Side-Chain Chlorination or Other Products add_rad->Side_Products

Caption: Competing mechanisms in pyrazole chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of common chlorinating agents for pyrazoles?

Choosing the right reagent is critical and depends on your substrate's reactivity and the desired outcome.

ReagentFormulaProsCons
N-Chlorosuccinimide NCSMild, selective, solid, easy to handle. [1]May have low reactivity with deactivated pyrazoles. Byproduct (succinimide) can complicate purification.
Sulfuryl Chloride SO₂Cl₂Highly reactive, inexpensive, effective for deactivated systems. [2][3]Liquid, corrosive, reacts violently with water, produces HCl and SO₂ gas. [3][4]Can be less selective.
Trichloroisocyanuric Acid TCCAHigh chlorine content, stable solid, cost-effective. [2][5]Byproduct (cyanuric acid) can be difficult to remove. Can be very reactive.

Q2: My reaction with sulfuryl chloride is messy and gives multiple products. What's happening?

Sulfuryl chloride is a powerful reagent that can act via both electrophilic and radical pathways, especially in the presence of initiators or light. [3][6]

  • Over-chlorination: The high reactivity can lead to dichlorination or even trichlorination if stoichiometry and temperature are not carefully controlled. [7]Use only 1.0-1.1 equivalents of SO₂Cl₂ and add it slowly at a low temperature (e.g., 0 °C).

  • Radical Side Reactions: SO₂Cl₂ can decompose into chlorine and sulfur dioxide, initiating radical chain reactions. [3]This is particularly problematic if you have benzylic or other reactive C-H bonds on your substituents, which can undergo radical chlorination. [6][8]To suppress this, run the reaction in the dark and avoid radical initiators.

  • Workup Issues: Quenching SO₂Cl₂ can be exothermic. A careful quench by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution is recommended. [4] Q3: Can I use chlorine gas (Cl₂)?

While Cl₂ is the most fundamental chlorinating agent, it is a toxic, difficult-to-handle gas. For laboratory-scale synthesis, reagents like NCS, SO₂Cl₂, and TCCA are far more convenient and safer as they act as solid or liquid sources of chlorine. [3]Cl₂ is generally reserved for industrial-scale processes where the handling infrastructure is in place.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of an Activated Pyrazole with NCS

This protocol is a starting point for a generic, electron-rich pyrazole.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 mmol, 1.0 equiv).

  • Solvent: Add an appropriate solvent (e.g., dichloromethane or acetonitrile, ~5-10 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature (or heat as necessary) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening Conditions for a Deactivated Pyrazole

If your substrate is electron-poor, a more forceful reagent is needed. This protocol uses SO₂Cl₂.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the deactivated pyrazole substrate (0.5 mmol, 1.0 equiv) and dry dichloromethane (DCM, 5 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (0.55 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Workup & Purification: Transfer the mixture to a separatory funnel, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing).
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
  • TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines - Scientific Research Publishing.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Enantioselective α-Fluorination and α-Chlorination of N-Acyl Pyrazoles Catalyzed by a Non-C2-Symmetric Chiral-at-Rhodium Catalyst | ACS Catalysis - ACS Publications.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications.
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. Available from: [Link]

  • A Comparative Guide to N-Chlorosuccinimide and Alternatives for Large-Scale Synthesis - Benchchem.
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. Available from: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA - Preprints.org.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. Available from: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. Available from: [Link]

  • CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents.
  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC. Available from: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - MDPI. Available from: [Link]

  • Sulfuryl chloride - Yufeng.
  • What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide? - Quora. Available from: [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. Available from: [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. Available from: [Link]

  • Sulfuryl chloride - chemeurope.com. Available from: [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Available from: [Link]

  • N-Chlorosuccinimide - Wikipedia. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Introduction Welcome to the Technical Support Hub for pyrazole intermediates. You are likely working with Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate , a critical building block often used in the synthesis of agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Hub for pyrazole intermediates. You are likely working with Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate , a critical building block often used in the synthesis of agrochemicals (e.g., Tolepyrad analogs) and pharmaceutical scaffolds.

This compound presents specific purification challenges:

  • Regioisomer Contamination: The methylation of pyrazoles often yields a mixture of 1,5- and 1,3-isomers.

  • Oiling Out: Like many low-to-medium melting point esters, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent system is not tuned correctly.

This guide provides a self-validating purification protocol designed to maximize purity (>98%) and yield.

Module 1: The "Golden Standard" Protocol

Method: Anti-solvent Recrystallization Solvent System: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent)

Why this system?

  • Selectivity: Ethyl acetate solubilizes the ester effectively, while heptane acts as a non-polar anti-solvent that forces the product out of solution as it cools.

  • Impurity Rejection: Polar impurities (salts, acids) remain insoluble or precipitate early, while highly lipophilic byproducts remain in the heptane-rich mother liquor.

Step-by-Step Methodology
  • Preparation: Weigh the crude solid. Place it in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution (The "Good" Solvent):

    • Add Ethyl Acetate (EtOAc) in small portions (approx. 2 mL per gram of crude) while heating the flask to a gentle reflux (approx. 70-75°C).

    • Critical Check: Add just enough EtOAc to dissolve the solid completely. If the solution is dark/colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation (The "Bad" Solvent):

    • Maintain reflux. Slowly add n-Heptane dropwise through the top of the condenser.

    • Stop Point: Stop adding heptane immediately when the solution turns slightly turbid (cloudy) and the turbidity persists for 10 seconds.

    • Add 1-2 mL of EtOAc to clear the solution (make it transparent again).

  • Controlled Cooling (The Growth Phase):

    • Remove the heat source. Let the flask cool to room temperature slowly (do not use an ice bath yet).

    • Seeding: If available, add a seed crystal of pure product at ~40°C.

  • Final Crystallization:

    • Once at room temperature, place the flask in an ice/water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[1]

    • Wash: Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry: Vacuum dry at 40°C.

Module 2: Visual Workflow & Logic

The following diagrams illustrate the process flow and the decision logic for troubleshooting.

Recrystallization_Workflow Start Crude Material (Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate) Dissolve Dissolve in minimal hot EtOAc (Reflux ~75°C) Start->Dissolve Charcoal Optional: Activated Charcoal (If colored impurities present) Dissolve->Charcoal Dark Color? AntiSolvent Add n-Heptane until Turbid Then clear with drops of EtOAc Dissolve->AntiSolvent Clear Solution Filter_Hot Hot Filtration (Celite) Charcoal->Filter_Hot Filter_Hot->AntiSolvent Cooling Slow Cool to RT (Seed at 40°C) AntiSolvent->Cooling IceBath Ice Bath (0-5°C) 1 Hour Cooling->IceBath Filtration Vacuum Filtration Wash with Cold 1:3 EtOAc:Heptane IceBath->Filtration

Figure 1: Standard Recrystallization Workflow for Pyrazole Esters.

Troubleshooting_Tree Issue Problem Encountered Oiling Product Oils Out (Liquid-Liquid Separation) Issue->Oiling NoCryst No Crystals Form Issue->NoCryst Impure Impurities Persist Issue->Impure Sol1 Re-heat & add more EtOAc. Cool slower. Oiling->Sol1 Sol2 Scratch glass / Seed. Evaporate 20% solvent. NoCryst->Sol2 Sol3 Switch Solvent System. Try MeOH/Water. Impure->Sol3

Figure 2: Rapid Troubleshooting Decision Tree.

Module 3: Troubleshooting Hub (FAQs)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the temperature drops below the phase separation limit (cloud point) before it drops below the melting point of the solvated solid. It is common in ester derivatives with melting points <100°C. Corrective Action:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add a small amount of the "good" solvent (EtOAc) to slightly lower the saturation.

  • Seed the solution immediately as it cools to the cloud point.

  • Slow down the cooling. Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.

Q2: The crystals are yellow/orange, but the product should be white. How do I fix this?

Diagnosis: Chlorination reactions (often using SO₂Cl₂ or Cl₂) frequently leave colored oxidative byproducts or traces of iron. Corrective Action:

  • Perform a charcoal treatment (See Step 2 in Module 1).

  • Ensure you filter the charcoal while the solution is hot to prevent premature crystallization on the filter paper.

Q3: I suspect I have the wrong regioisomer (1-methyl-3-carboxylate). Will this remove it?

Diagnosis: The 1,3-isomer is a common byproduct during the methylation of the pyrazole ring. Corrective Action:

  • Yes, recrystallization is generally effective here. The 1,5-isomer (target) and 1,3-isomer usually have distinct crystal lattice energies.

  • Verification: Check the mother liquor (filtrate) via TLC or HPLC. If the solid is pure but the yield is low, the mother liquor likely contains the other isomer and some remaining product.

  • Tip: If separation is poor in EtOAc/Heptane, switch to Methanol/Water . Dissolve in hot Methanol, then add Water until turbid.

Q4: Can I use Ethanol instead of Ethyl Acetate?

Answer: Yes. Ethanol/Water is a viable alternative system. However, avoid boiling water for extended periods with chlorinated esters to prevent potential hydrolysis of the ester or displacement of the chlorine (though Cl on the pyrazole 4-position is relatively stable).

Module 4: Data & Specifications

PropertyValue / DescriptionNote
Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Solubility (High) Ethyl Acetate, DCM, Methanol, DMSOGood solvents for dissolution
Solubility (Low) Hexane, Heptane, WaterAnti-solvents
Melting Point Typically 60–80°C (varies by purity)Note: Analogous ethyl esters melt ~160°C; methyl esters may differ.[2]
Key Impurities 1-methyl-3-carboxylate isomer; 4-H starting materialMonitor via HPLC/NMR

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (Used for structural analog comparison and solubility data). Retrieved from [Link]

  • Organic Syntheses. (2011). Synthesis of 1,3,5-Substituted Pyrazoles. Org. Synth. 2011, 88, 79-91. (Standard protocols for pyrazole purification). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Hub. This guide is designed for process chemists and researchers encountering purity issues with Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (referred to hereafter as Target Ester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. This guide is designed for process chemists and researchers encountering purity issues with Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (referred to hereafter as Target Ester ).[1] This compound is a critical intermediate in the synthesis of pyrazole-carboxamide acaricides (e.g., Tolfenpyrad, Tebufenpyrad).[1][2]

🔬 Section 1: Diagnostic Hub (The Triage)[1]

Before attempting purification, you must identify the specific impurity profile.[1] Use this decision matrix to determine your workflow.

Impurity Identification Table
Retention Time (Relative to Target)Likely ImpurityOrigin/CauseDiagnostic Characteristic
0.85 - 0.95 RRT Des-chloro Precursor (Methyl 1-methyl-1H-pyrazole-5-carboxylate)Incomplete chlorination reaction.[1]Mass Spec: [M-34] peak.[1] Co-elutes on non-polar columns.
0.20 - 0.40 RRT Carboxylic Acid (4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid)Hydrolysis of ester due to moisture or high pH workup.[1]Broad peak tailing; disappears after methylation derivatization.[1]
1.10 - 1.20 RRT Regioisomer (3-chloro isomer)Cyclization defect (if synthesized via hydrazine + keto-ester).[1]Distinct 1H-NMR splitting pattern compared to 4-chloro.[1]
Baseline Drift / Broad Hump Polymeric Tars / Sulfur Residues Thermal degradation or residual SO₂Cl₂/NCS byproducts.[1]Dark yellow/brown color; non-crystalline gum.[1]
Diagnostic Workflow (DOT Visualization)

DiagnosticTree Start Crude Purity Analysis (HPLC/TLC) CheckSM Is Des-chloro (SM) > 2.0%? Start->CheckSM CheckAcid Is Acid Impurity > 1.0%? CheckSM->CheckAcid No ActionReprocess CRITICAL ERROR Recrystallization will fail. Must re-chlorinate. CheckSM->ActionReprocess Yes CheckColor Is Product Colored (Yellow/Brown)? CheckAcid->CheckColor No ActionWash Bicarbonate Wash (Protocol B) CheckAcid->ActionWash Yes ActionCryst Recrystallization (Protocol A) CheckColor->ActionCryst No ActionCharcoal Activated Carbon Treatment (Protocol C) CheckColor->ActionCharcoal Yes ActionWash->ActionCryst After Drying ActionCharcoal->ActionCryst After Filtering

Figure 1: Decision tree for selecting the appropriate purification protocol based on crude impurity profile.[1]

🛠️ Section 2: Troubleshooting Protocols

Scenario A: The "Des-Chloro" Problem (Unreacted Starting Material)

The Issue: You have >2% unreacted starting material.[1] Why it happens: The pyrazole ring is electron-rich, but the ester group at position 5 is electron-withdrawing, deactivating the ring slightly.[1] If you use stoichiometric chlorinating agents (NCS or SO₂Cl₂), the reaction often stalls at 95-98% conversion.[1] The Fix: Do not attempt to separate this by crystallization. The solubility profiles of the chlorinated and non-chlorinated esters are nearly identical.[1] Separation requires high-efficiency column chromatography (impractical at scale) or chemical reprocessing.[1]

Protocol: "Polishing" Chlorination

  • Dissolve crude solid in Acetonitrile (ACN) (5 mL/g).

  • Add 0.1 equivalents of N-Chlorosuccinimide (NCS) .

  • Add catalytic HCl (1-2 drops of 4M HCl in dioxane).

  • Heat to 60°C for 2 hours.

  • Monitor by HPLC.[1] Once SM < 0.5%, proceed to aqueous workup.[1]

Scenario B: Acidic Impurities (Hydrolysis)

The Issue: Presence of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.[1] Why it happens: The 5-ester position is sterically accessible.[1] If the crude reaction mixture was quenched with strong base (NaOH) or left in wet solvents, hydrolysis occurs.[1] The Fix: A pH-controlled wash.[1]

Protocol: The "Soft Base" Wash [1]

  • Dissolve crude ester in Ethyl Acetate or Dichloromethane (10 mL/g).[1]

  • Wash organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution (

    
    ).[1] Note: Do not use NaOH; it will cause further hydrolysis.[1]
    
  • Check the pH of the aqueous layer; it should be ~8.5.[1]

  • Wash with Brine to remove trapped water.[1]

  • Dry over MgSO₄ (Magnesium Sulfate) and concentrate.[1]

Scenario C: Color Removal & Final Recrystallization

The Issue: Product is off-white, yellow, or brown. Why it happens: Pyrazoles can form oligomeric tars during high-temperature chlorination (especially with SO₂Cl₂).[1]

Protocol: Recrystallization System

  • Solvent System: Methanol / Water (Primary choice) or Heptane / Ethyl Acetate (Secondary).[1]

  • Target Purity: >99.5% HPLC.

Step-by-Step:

  • Dissolution: Suspend crude solid in Methanol (3 mL/g). Heat to reflux (65°C) until fully dissolved.[1]

  • Carbon Treatment (Optional): If colored, add Activated Charcoal (5 wt%) and stir at reflux for 15 mins. Filter hot through Celite.[1]

  • Precipitation: While hot, slowly add Water (warm, approx. 1 mL/g) until the solution becomes slightly turbid.

  • Crystal Growth: Remove heat source. Allow to cool to Room Temperature (RT) slowly (over 2 hours) with gentle stirring.

  • Finishing: Cool to 0-5°C (ice bath) for 1 hour.

  • Filtration: Filter solids. Wash cake with cold Methanol/Water (1:1) .[1]

  • Drying: Vacuum dry at 45°C. Note: Melting point should be sharp (Check literature value, typically ~60-65°C for similar esters, though specific MP depends on exact polymorph).

❓ Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use Sulfuryl Chloride (SO₂Cl₂) instead of NCS for the synthesis? A: Yes, SO₂Cl₂ is cheaper and commonly used in industrial routes (see Tolfenpyrad intermediate synthesis patents).[1] However, it generates SO₂ and HCl gas.[1] You must use a scrubber.[1] Furthermore, SO₂Cl₂ is more aggressive and can lead to over-chlorination at the methyl group or ring oxidation if temperature is not strictly controlled (<40°C).[1]

Q2: My HPLC shows a "Ghost Peak" at RRT 1.5. What is it? A: If you used NCS, this is likely Succinimide .[1] It has poor UV absorbance at 254nm but may show up at 210nm or in ELSD.[1] Succinimide is water-soluble; ensure your workup included thorough water washes.[1]

Q3: Why is the melting point of my purified product lower than reported? A: This ester can exist in different crystalline polymorphs, but a depressed melting point usually indicates Des-chloro contamination.[1] A 5% contamination can drop the MP by 10°C due to eutectic formation.[1] Run a qNMR (quantitative NMR) to confirm the ratio of chlorinated vs. non-chlorinated species.

Q4: Is the ester stable in storage? A: It is relatively stable as a solid.[1] However, in solution (especially protic solvents like Methanol), it can undergo transesterification or hydrolysis over time.[1] Store the solid under inert atmosphere (Nitrogen) at 4°C.

📊 Section 4: References & Grounding[1]

The protocols above are derived from standard pyrazole chemistry and specific patent literature regarding the synthesis of 4-chloro-pyrazole intermediates used in agrochemicals (e.g., Tolfenpyrad).[1]

  • Synthesis of 4-chloro-pyrazole intermediates (Tolfenpyrad/Tebufenpyrad context):

    • Title: Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.[1][2][3]

    • Source: Patent CN106187894A (2016).[1]

    • Relevance: Describes the chlorination of the ethyl ester analog using HCl/H2O2 (Green chemistry route) and standard workup procedures applicable to the methyl ester.

    • URL:[1]

  • General Pyrazole Chlorination Methodologies:

    • Title: 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.[1]

    • Source: Organic Syntheses, Vol. 88, p. 212-223 (2011).[1]

    • Relevance: Provides validated protocols for pyrazole ring formation and handling, illustrating the stability and solubility profiles of 1-methyl-pyrazole derivatives.

    • URL:[1]

  • Physical Properties & Safety Data:

    • Title: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Analog Data).[1]

    • Source: PubChem Compound Summary.[1]

    • Relevance: Provides LogP and solubility data for the ethyl-analog, allowing for accurate prediction of the methyl-ester behavior (LogP ~1.6).

    • URL:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate before handling.[1] Chlorinated pyrazoles may possess sensitizing properties.[1]

Sources

Troubleshooting

stability of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in aqueous base

The following technical guide addresses the stability and reactivity of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in aqueous basic media. It is designed for researchers requiring precise control over hydrolysis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and reactivity of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in aqueous basic media. It is designed for researchers requiring precise control over hydrolysis protocols or stability profiling.[1]

[1][2]

Executive Stability Profile

Status: Labile (Functional Group) / Robust (Scaffold)

  • Ester Moiety: The methyl ester at the C5 position is chemically labile in aqueous base (pH > 8).[1] It undergoes rapid, irreversible saponification to form the carboxylate salt.[1][2] This is the primary degradation pathway (or synthetic intent).[1]

  • Core Scaffold: The 4-chloro-1-methyl-1H-pyrazole ring system is highly stable under standard aqueous basic conditions (up to 5M NaOH, 100°C).[1][2]

    • N-Methyl: Stable (resistant to dealkylation).[1]

    • C4-Chlorine: Stable.[1][3] The C4 position in pyrazoles is electron-rich; it resists Nucleophilic Aromatic Substitution (

      
      ) by hydroxide ions, unlike halo-substituents at the C3 or C5 positions in electron-deficient heterocycles.[1][2]
      

Diagnostic Troubleshooting Guide (FAQ)

Issue: "The reaction is heterogeneous and slow."

Diagnosis: Phase Transfer Limitation. The methyl ester is lipophilic, while aqueous base (NaOH/LiOH) is hydrophilic.[1] Without a phase-transfer catalyst or co-solvent, the reaction occurs only at the interface.[1][2]

  • Solution: Use a miscible co-solvent system.[1]

    • Recommended:THF:Water (3:1) or Methanol:Water (3:1) .[1]

    • Why: THF solubilizes the ester while accommodating the aqueous base, creating a homogeneous phase that accelerates the rate of hydrolysis by orders of magnitude.[2]

Issue: "I cannot recover the product after extraction."

Diagnosis: Incorrect pH during Workup. Upon hydrolysis, the product exists as the carboxylate salt (highly water-soluble).[1] If you extract the basic aqueous layer with organic solvent (DCM/EtOAc), the product remains in the water, and you extract only impurities.[2]

  • Solution:

    • Complete the reaction.[1]

    • Acidify the aqueous phase to pH ~2–3 using 1M HCl.

    • The free acid (4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid) will either precipitate (filter it) or become lipophilic enough to extract into EtOAc.[1][2]

Issue: "My product yield is lower than expected, and I suspect decomposition."

Diagnosis: Thermal Decarboxylation (Workup Artifact). While the salt is stable, the free acid of pyrazole-5-carboxylates can undergo thermal decarboxylation if heated excessively, especially in acidic media during concentration.[1]

  • Solution:

    • Avoid boiling the acidic solution.[1]

    • Perform solvent removal under reduced pressure (Rotavap) at bath temperatures < 45°C .[1]

Issue: "Is the Chlorine atom susceptible to displacement by Hydroxide?"

Diagnosis: Unlikely Side Reaction. Users often fear


 replacing -Cl with -OH.[1][2]
  • Technical Insight: The pyrazole ring is

    
    -excessive.[1][2] The 4-position is nucleophilic (similar to the meta-position in pyridine).[1][2] For hydroxide to displace the chlorine, the ring would need strong electron-withdrawing groups (EWG) at C3/C5 to activate it.[1][2] The carboxylate anion formed during hydrolysis is an electron donor (via induction/resonance), further deactivating the ring toward nucleophilic attack.[1][2]
    

Standard Operating Procedure (SOP): Controlled Hydrolysis

Use this protocol to quantitatively convert the ester to the acid or to stress-test stability.[1][2]

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 equivMethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
LiOH[1][2]·H₂O 2.5 equivBase (Lithium hydroxide is milder/more soluble than NaOH)
THF [0.2 M]Solubilizing Solvent
Water [0.6 M]Reactant & Solvent
Step-by-Step Workflow
  • Dissolution: Dissolve the substrate (1.0 equiv) in THF. Ensure complete solvation.

  • Activation: Dissolve LiOH·H₂O (2.5 equiv) in the calculated volume of water.[1]

  • Addition: Add the aqueous base solution to the THF solution. The mixture should become slightly turbid or clear depending on concentration.[1][2]

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS after 2 hours.[1] The ester spot (high

      
      ) should disappear; the acid spot (baseline/low 
      
      
      
      ) should appear.[1][2]
  • Quench & Workup:

    • Concentrate partially to remove THF (do not distill to dryness).[1]

    • Dilute residue with water.[1]

    • Wash with minimal DCM (removes unreacted ester/impurities).[1]

    • Acidify aqueous layer carefully with 1M HCl to pH 2.[1]

    • Collect precipitate via filtration OR extract with EtOAc (3x).[1]

  • Drying: Dry organic extracts over Na₂SO₄ and concentrate at <40°C.

Mechanistic Visualization

The following diagram illustrates the stability logic and reaction pathway, highlighting the robust nature of the C4-Cl bond compared to the labile C5-Ester.

G Ester Methyl Ester (Substrate) Inter Tetrahedral Intermediate Ester->Inter OH- Attack (Fast) SNAr S_NAr at C4-Cl (Disfavored) Ester->SNAr OH- Salt Carboxylate Salt (Stable in Base) Inter->Salt Collapse & Deprotonation Acid Carboxylic Acid (Final Product) Salt->Acid H+ Workup (pH < 3) SNAr->Salt No Reaction

Figure 1: Reaction pathway showing the selective hydrolysis of the ester group while the chloropyrazole core remains intact.[1][2]

References

  • Synthesis and Hydrolysis of Pyrazole Carboxylates

    • Source: Organic Chemistry Portal.[1] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates."

    • Relevance: Confirms the stability of the pyrazole ring during ester hydrolysis and the standard use of basic conditions for this transform
    • URL:[Link]

  • Chlorination and Stability of Pyrazoles

    • Source: Russian Journal of Electrochemistry (via ResearchGate).[1] "Electrosynthesis of 4-Chloro Derivatives of Pyrazole."

    • Relevance: Validates the stability of the 4-chloro substituent on the pyrazole ring and its resistance to side reactions during synthesis/processing.
    • URL:[Link]

  • General Hydrolysis Protocols for Heterocyclic Esters

    • Source: Journal of Chemical and Pharmaceutical Research.[1] "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester."[1][2][4]

    • Relevance: Establishes LiOH/Water as a high-yield, "green" standard for hydrolyzing esters on chlorinated heteroaromatic rings without displacing the halogen.[1][2]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Chloropyrazole Esters in NMR Solvents

Welcome to the Advanced NMR Troubleshooting Center. As Application Scientists, we frequently encounter researchers struggling with the nuclear magnetic resonance (NMR) characterization of halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As Application Scientists, we frequently encounter researchers struggling with the nuclear magnetic resonance (NMR) characterization of halogenated heterocycles. Chloropyrazole esters—critical intermediates in agrochemical and pharmaceutical development—are notoriously stubborn when it comes to solution-state NMR sample preparation.

This guide provides field-proven, causality-driven methodologies to overcome these solubility barriers, ensuring you acquire high-resolution, publication-quality spectra without compromising your precious samples.

The Core Challenge: Why are Chloropyrazole Esters Stubborn?

To solve a solubility issue, we must first understand the thermodynamic and intermolecular forces at play. Chloropyrazole esters resist dissolution in standard non-polar NMR solvents due to a "perfect storm" of structural features:

  • High Lattice Energy: The planar pyrazole core is highly electron-rich, promoting strong intermolecular

    
     stacking in the solid state.
    
  • Dipole-Dipole & Hydrogen Bonding: The ester carbonyl acts as a strong hydrogen-bond acceptor. If the pyrazole nitrogen is unsubstituted (N-H), it acts as a potent hydrogen-bond donor, creating robust, polymeric hydrogen-bonded networks.

  • Halogen Lipophilicity vs. Core Polarity: The chloro-substituent increases the molecule's lipophilicity and polarizability. This creates a highly crystalline solid where the solvation energy provided by standard solvents like Chloroform-d (

    
    ) is insufficient to overcome the crystal lattice energy [1].
    

Troubleshooting Guide: Step-by-Step Methodologies

Protocol 1: Strategic Solvent Selection & Co-Solvent Systems

When


 fails, simply adding more solvent will only dilute your sample below the detection threshold [2]. Instead, you must strategically alter the dielectric constant and hydrogen-bonding capacity of the bulk solvent.

Step-by-Step Methodology:

  • Initial Assessment: Weigh 5–10 mg of your chloropyrazole ester into a clean vial. Add 0.6 mL of

    
    . If the sample remains a cloudy suspension after 2 minutes of vortexing, proceed to Step 2.
    
  • Co-Solvent Disruption: Add Methanol-d4 (

    
    ) in 10 
    
    
    
    increments (up to a maximum of 50
    
    
    ).
    • Causality: The highly protic

      
       acts as a "molecular wedge," donating and accepting hydrogen bonds to disrupt the pyrazole N-H···O=C networks, while the bulk 
      
      
      
      maintains a low-viscosity environment [3].
  • Full Solvent Switch: If the co-solvent system fails, evaporate the solvent and transition to Dimethyl Sulfoxide-d6 (

    
    ). 
    
    
    
    is a powerful hydrogen-bond acceptor that effectively solvates highly crystalline heterocycles [4].
  • Validation: A successful dissolution is visually confirmed when the solution is optically clear. Any remaining micro-particulates will distort the magnetic field homogeneity, leading to broad peaks and poor shimming [2]. Filter the solution through a glass wool plug into the NMR tube if necessary.

Protocol 2: Variable Temperature (VT) NMR

Chloropyrazole esters dissolved in


 often yield broad, unresolved 

NMR peaks at room temperature. This is caused by intermediate conformational exchange rates (e.g., restricted rotation around the ester bond) and the inherently high viscosity of

[5].

Step-by-Step Methodology:

  • Preparation: Ensure your sample is in a high-quality, Class A glass NMR tube (e.g., Wilmad 507) rated for thermal expansion [6].

  • Baseline Acquisition: Insert the sample and acquire a standard

    
     spectrum at 298 K (25 °C).
    
  • Thermal Elevation: Using the spectrometer's variable temperature unit (VTU), increase the probe temperature in 10 °C increments. Target a final temperature of 333 K to 353 K (60–80 °C) [6].

  • Equilibration & Tuning: Allow 10 minutes for thermal equilibration at the target temperature. Re-tune the probe and re-shim the magnet (Z and Z2 gradients), as the solvent's dielectric properties change with heat.

    • Causality: Heating increases the kinetic energy of the system, pushing conformational exchange into the "fast regime" on the NMR timescale. It also drastically lowers the viscosity of

      
      , reducing the rotational correlation time of the molecule and sharpening the signals [5].
      
  • System Validation: Observe the residual water peak (HDO) in your

    
     spectrum. As temperature increases, the HDO peak will predictably shift upfield (lower ppm) due to the thermal disruption of hydrogen bonds in the water clusters [5]. This shift serves as an internal, self-validating thermometer confirming successful thermal equilibration.
    

Quantitative Data Presentation

Use the following table to select the optimal solvent based on your compound's specific solubility profile and your recovery needs.

NMR SolventResidual

Shift
Boiling Point (°C)H-Bond DisruptionSuitability for Chloropyrazole Esters
Chloroform-d (

)
7.26 ppm61.2LowStandard first choice; often fails for highly crystalline, H-bonded derivatives[1].
Acetone-d6 2.05 ppm56.0ModerateExcellent alternative; lower viscosity than DMSO, allows for easy sample recovery [1].
Methanol-d4 (

)
3.31 ppm64.7High (Protic)Best used as a co-solvent (5-10% v/v) to break intermolecular pyrazole H-bonds.
DMSO-d6 2.50 ppm189.0High (Aprotic)Ultimate solubilizer for stubborn esters; high viscosity often necessitates VT-NMR[4].

Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically resolve solubility issues without wasting spectrometer time or sample mass.

NMR_Solubility_Workflow Start Chloropyrazole Ester Sample Preparation Test_CDCl3 Test in CDCl3 (Standard First Choice) Start->Test_CDCl3 Check_Sol Is solubility > 5 mg/mL for 1H NMR? Test_CDCl3->Check_Sol Success Acquire High-Resolution NMR Spectrum Check_Sol->Success Yes CoSolvent Add 5-10% CD3OD (Co-Solvent Disruption) Check_Sol->CoSolvent No Check_CoSol Is solution clear? CoSolvent->Check_CoSol Check_CoSol->Success Yes Change_Solvent Evaporate & Switch to DMSO-d6 (High-Polarity Solvation) Check_CoSol->Change_Solvent No Check_DMSO Are peaks sharp at 298 K? Change_Solvent->Check_DMSO Check_DMSO->Success Yes VT_NMR Apply VT-NMR (Heat to 60-80°C) Check_DMSO->VT_NMR No (Broad Peaks) VT_NMR->Success

Decision tree for optimizing chloropyrazole ester solubility and spectral resolution in NMR.

Frequently Asked Questions (FAQs)

Q: I successfully dissolved my compound in


, but now I need to recover it for a downstream biological assay. How do I remove the solvent? 
A: 

has a boiling point of 189 °C, making standard rotary evaporation highly inefficient and risky for thermally labile esters. To recover your sample, utilize a specialized centrifugal vacuum evaporator (e.g., a "Smart Evaporator" utilizing spiral plug technology) [7]. Alternatively, because chloropyrazole esters are highly hydrophobic, you can precipitate the compound by adding an excess of cold, distilled water to the NMR sample, followed by centrifugation and lyophilization of the pellet.

Q: I only have 1.5 mg of my chloropyrazole ester, and it won't dissolve in


. What is the absolute minimum concentration needed? 
A:  For a routine 

NMR spectrum on a 400–600 MHz instrument, 1 to 5 mg dissolved in 0.6 mL of solvent is the standard requirement to achieve an adequate signal-to-noise ratio [2]. If solubility is strictly limiting your concentration, do not add more solvent. Instead, transfer your limited solution to a microtube (which requires only ~30–40

of solvent) or utilize a spectrometer equipped with a CryoProbe, which reduces thermal noise in the RF coils and can yield excellent spectra at sub-millimolar concentrations [8].

Q: My


 NMR spectrum in 

shows a massive water peak at ~3.3 ppm that obscures my pyrazole C-H signals. How can I fix this?
A:

is highly hygroscopic and rapidly absorbs atmospheric moisture [4]. First, ensure you are using fresh, ampouled

rather than an old bottle. If the water peak is still problematic, you can apply a pre-saturation pulse sequence (e.g., zgpr on Bruker systems) to selectively suppress the water resonance during acquisition, allowing your underlying pyrazole signals to be clearly integrated.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation.[Link]

  • Anasazi Instruments. "A Great 13C NMR Spectrum Even When Your Sample is Dilute." Anasazi Instruments.[Link]

  • University of Ottawa NMR Facility. "Variable Temperature to Improve NMR Resolution." University of Ottawa NMR Blog.[Link]

  • University of Oxford. "Variable Temperature NMR Experiments." Department of Chemistry, University of Oxford.[Link]

  • BioChromato. "NMR solvent selection - that also allows sample recovery." BioChromato.[Link]

  • National Institutes of Health (NIH). "DMSO Solubility Assessment for Fragment-Based Screening." PMC.[Link]

Troubleshooting

minimizing side products in Knorr pyrazole synthesis of 5-carboxylates

Technical Support Center: Knorr Pyrazole Synthesis of 5-Carboxylates A Guide for Researchers, Scientists, and Drug Development Professionals The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since 188...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Knorr Pyrazole Synthesis of 5-Carboxylates

A Guide for Researchers, Scientists, and Drug Development Professionals

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a vital tool for constructing the pyrazole core found in numerous pharmaceuticals and agrochemicals.[1][2] The synthesis of pyrazole-5-carboxylates, key intermediates for many biologically active compounds, presents a unique set of challenges, primarily centered around controlling regioselectivity and minimizing side product formation.[3][4]

This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of this reaction and consistently achieve high yields of your desired 5-carboxylate product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Question 1: My primary product is the undesired 3-carboxylate regioisomer. How can I improve the selectivity for the 5-carboxylate?

This is the most common challenge in this synthesis. The formation of two regioisomers stems from the two distinct electrophilic carbonyl centers of the 1,3-dicarbonyl starting material and the two nucleophilic nitrogen atoms of the substituted hydrazine.[3][5] The initial attack of the hydrazine on the dicarbonyl compound dictates the final regiochemical outcome.[6]

Root Cause Analysis & Solutions:

  • Steric and Electronic Control: The regioselectivity is governed by a delicate balance of steric and electronic factors.[3] To favor the 5-carboxylate isomer, the initial nucleophilic attack by the substituted nitrogen (N1) of the hydrazine should occur at the more sterically accessible and/or electronically deficient carbonyl group.

    • Solution 1: Modify the Hydrazine: Using a hydrazine with a bulky substituent can sterically direct its N2 (unsubstituted) nitrogen to attack the less hindered carbonyl, leading to the desired 5-carboxylate.[7] For instance, using tert-butylhydrazine hydrochloride has been shown to yield single regioisomers in high yields.[8]

    • Solution 2: Adjust Reaction pH: The pH of the reaction medium can significantly alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls.[3][9]

      • Acidic Conditions (e.g., Acetic Acid): Generally favor the formation of the 5-substituted pyrazole. Acid catalysis protonates a carbonyl oxygen, activating that carbon for nucleophilic attack.[6][9] The initial condensation often occurs at the more reactive ketone over the ester, guiding the pathway to the 5-carboxylate.[6]

      • Basic Conditions (e.g., Sodium Ethoxide): Can sometimes favor the alternative 3-carboxylate isomer.[7] A systematic pH screen is often a valuable optimization step.

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity.[3][10]

    • Solution 3: Solvent Screening: Polar aprotic solvents like DMF or NMP have been shown to improve regioselectivity compared to standard protic solvents like ethanol, especially when using aryl hydrazines.[7][10] Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are also excellent at directing regioselectivity.[3]

Question 2: I'm observing a significant amount of an uncyclized hydrazone intermediate. How can I drive the reaction to completion?

The formation of a stable hydrazone intermediate indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization is kinetically slow.[7][9]

Root Cause Analysis & Solutions:

  • Insufficient Activation for Cyclization: The second nitrogen atom of the hydrazone needs to attack the remaining carbonyl (often the less reactive ester carbonyl) to close the ring. This step is frequently the rate-determining step and often requires activation.[9]

    • Solution 1: Increase Temperature: Heating the reaction mixture, typically to the reflux temperature of the solvent, provides the necessary activation energy for the intramolecular cyclization.[4][11] Monitor the reaction by TLC or LC-MS to avoid product degradation at elevated temperatures.[7]

    • Solution 2: Add or Increase Acid Catalyst: Acid catalysis is crucial for activating the carbonyl group for the final ring-closing nucleophilic attack.[9] If you are running the reaction under neutral conditions, the addition of a catalytic amount of a protic acid like glacial acetic acid can promote cyclization.[12]

Question 3: My reaction yield is low, and I'm seeing multiple unidentified side products. What are the likely causes?

Low yields and a complex product mixture often point to issues with starting material quality, reaction conditions, or degradation pathways.[7][11]

Root Cause Analysis & Solutions:

  • Starting Material Purity: The purity of your reagents is critical. Impurities can introduce unwanted side reactions.[10]

    • Solution 1: Verify Reagent Quality: Ensure the 1,3-dicarbonyl compound is pure and free from hydrolysis byproducts. Use freshly opened or purified hydrazine, as it can degrade over time.[7]

  • Reaction Exotherm and Temperature Control: The initial condensation of hydrazine with a dicarbonyl compound is often exothermic.[11] Uncontrolled temperature spikes can promote side reactions and decomposition.[11]

    • Solution 2: Controlled Reagent Addition: Add the hydrazine solution dropwise to the solution of the dicarbonyl compound, especially on a larger scale.[11] Use an ice bath to maintain a consistent internal temperature during the addition.

  • Hydrazine Self-Condensation or Degradation: Hydrazines can be unstable, leading to discoloration (often yellow or red) and impurities.[13]

    • Solution 3: Use an Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidative degradation of the hydrazine.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr synthesis for a pyrazole-5-carboxylate? The reaction begins with the nucleophilic attack of a hydrazine derivative on one of the carbonyl carbons of a β-ketoester.[5][6] To obtain the 5-carboxylate, the more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH2) attacks the more electrophilic ketone carbonyl. This forms a hydrazone intermediate, which then undergoes an intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl.[6] A final dehydration step yields the aromatic pyrazole ring.[14]

Knorr Pyrazole Synthesis Mechanism for 5-Carboxylate Reactants Hydrazine (R-NH-NH2) + β-Ketoester Hydrazone Hydrazone Intermediate (Attack at Ketone) Reactants->Hydrazone Initial Condensation (Favored Pathway) WrongHydrazone Hydrazone Intermediate (Attack at Ester) Reactants->WrongHydrazone Undesired Condensation Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product3 Side Product: 1-R-Pyrazole- 3-carboxylate WrongHydrazone->Product3 Cyclization & Dehydration Product5 Desired 1-R-Pyrazole- 5-carboxylate Cyclized->Product5 Dehydration

Caption: Reaction pathway showing the critical regiochemical control point.

Q2: How does steric hindrance influence the outcome? Bulky substituents on either the hydrazine (at N1) or the dicarbonyl compound (near one of the carbonyls) can create significant steric hindrance.[7] The reaction will preferentially proceed via the pathway where the bulky groups are furthest apart in the transition state, often providing a high degree of regiocontrol.[3]

Q3: Can I use a hydrazine salt directly? Yes, using a hydrazine salt like phenylhydrazine hydrochloride is common.[8] However, the reaction often requires a base (like sodium acetate) or is run in a solvent system (like acetic acid) that can liberate the free hydrazine in situ.[7][13]

Optimized Protocols & Data

Table 1: Effect of Reaction Conditions on Regioselectivity
Starting MaterialsSolventCatalyst/AdditiveTemp (°C)Ratio (5-COO : 3-COO)Reference
Arylhydrazine + β-KetoesterEthanolAcetic Acid (cat.)Reflux~4:1[15]
Arylhydrazine + β-KetoesterDMFNone80Improved selectivity[10]
Arylhydrazine + EnaminodiketoneEthanoltert-Butylhydrazine HClRT>95:5 (Regiospecific)[8]
Phenylhydrazine + Ethyl AcetoacetateEthanolAcetic Acid (cat.)RefluxMajor isomer is 5-pyrazolone[6][16]
Protocol 1: Regioselective Synthesis of Ethyl 1-Aryl-1H-pyrazole-5-carboxylate

This protocol is a general guideline optimized for high regioselectivity towards the 5-carboxylate isomer.[4][17]

Objective: To synthesize an ethyl 1-aryl-1H-pyrazole-5-carboxylate with minimal formation of the 3-carboxylate isomer.

Materials:

  • Substituted Arylhydrazine (1.0 eq)

  • Ethyl 2,4-dioxovalerate (or similar β-ketoester) (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the arylhydrazine (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • In a separate vessel, dissolve the β-ketoester (1.0 eq) in a minimal amount of ethanol.

  • Add the β-ketoester solution dropwise to the stirred hydrazine solution at room temperature over 15-20 minutes. A slight exotherm may be observed.[11]

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-8 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to obtain the pure 5-carboxylate isomer.

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose and solve the problem.

TroubleshootingWorkflow start Reaction Issue Identified (Low Yield / Wrong Isomer) q1 What is the main issue? start->q1 a1_isomer Poor Regioselectivity (Main product is 3-COO) q1->a1_isomer Wrong Isomer a1_yield Low Overall Yield / Multiple Products q1->a1_yield Low Yield a1_stalled Reaction Stalled (Hydrazone intermediate) q1->a1_stalled Stalled Reaction sol_isomer1 1. Change solvent to DMF or HFIP. 2. Use hydrazine with bulky substituent. 3. Ensure acidic conditions (add AcOH). a1_isomer->sol_isomer1 sol_yield1 1. Check purity of starting materials. 2. Control exotherm: slow addition at 0°C. 3. Run under inert (N2) atmosphere. a1_yield->sol_yield1 sol_stalled1 1. Increase reaction temperature to reflux. 2. Add catalytic acetic acid. 3. Increase reaction time. a1_stalled->sol_stalled1 end Problem Resolved sol_isomer1->end sol_yield1->end sol_stalled1->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Pentelute, B. L., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Published in PMC. Retrieved from [Link]

  • Interchim. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Svete, J., et al. (2020). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Published in PMC. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 20). Chapter 5: Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Kumar, A., & Aggarwal, N. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. Published in PMC. Retrieved from [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Retrieved from [Link]

  • YouTube. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chlorination of Sensitive Pyrazole Esters

Topic: Deoxychlorination of Hydroxypyrazoles (Tautomeric Pyrazolones) to Chloropyrazoles Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Current Status: [ONLINE] Introduction & Scope...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deoxychlorination of Hydroxypyrazoles (Tautomeric Pyrazolones) to Chloropyrazoles Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Current Status: [ONLINE]

Introduction & Scope

Welcome to the Advanced Synthesis Support Center. This guide addresses a critical bottleneck in heterocyclic chemistry: converting hydroxypyrazoles (often existing as pyrazolones) to chloropyrazoles without compromising sensitive ester functionalities (e.g., tert-butyl, benzyl, or methyl esters) present on the ring.

Standard protocols utilizing neat phosphoryl chloride (


) at reflux are often too harsh, leading to:
  • Ester Hydrolysis: Driven by the generation of stoichiometric HCl and

    
     byproducts.
    
  • Decarboxylation: Thermally induced loss of the ester moiety at high reflux temperatures (

    
    C).
    
  • Black Tar Formation: Polymerization of electron-rich pyrazoles under strongly acidic conditions.

This guide provides validated, mild alternatives to standard


 conditions.

Reagent Selection Matrix

Use this matrix to select the optimal reagent based on your substrate's specific sensitivity profile.

Reagent SystemMechanismpH ConditionsTemp RangeBest For

(Neat)
Nucleophilic DisplacementHighly Acidic

C
Robust substrates (Ethyl/Methyl esters). Avoid for t-Butyl.
Oxalyl Chloride / DMF Vilsmeier-Haack (In-situ)Acidic (HCl generated)

C
Thermally sensitive substrates. Milder than

.
Appel (

/

)
Phosphine Oxide drivenNeutral

C
Acid-labile groups (t-Butyl, THP ethers, Boc).
Cyanuric Chloride (TCT)

/ Activation
Mildly Acidic

C
Scale-up; Cost-sensitive projects; Moderate sensitivity.
Triphosgene Chloroiminium formationAcidic

C
Clean workup (gaseous byproducts); Safety-restricted labs.

Decision Logic (Visualization)

Follow this logic flow to determine the correct experimental path.

ReagentSelection Start Substrate Analysis: Hydroxypyrazole Ester CheckAcid Is the Ester Acid-Labile? (e.g., t-Butyl, Benzyl) Start->CheckAcid CheckThermal Is the Substrate Thermally Unstable? (Decarboxylation risk > 60°C) CheckAcid->CheckThermal No (Stable to Acid) RouteA PROTOCOL A: Appel Reaction (Neutral, RT) CheckAcid->RouteA Yes (High Risk) RouteB PROTOCOL B: Oxalyl Chloride / Cat. DMF (Low Temp Vilsmeier) CheckThermal->RouteB Yes (Heat Sensitive) RouteC PROTOCOL C: Cyanuric Chloride (TCT) (Mild Heat, Cheap) CheckThermal->RouteC No (Moderate Stability) RouteD Standard POCl3 (Only if robust) CheckThermal->RouteD Highly Stable

Figure 1: Decision tree for selecting chlorinating agents based on substrate sensitivity.

Validated Protocols

Protocol A: The Appel Reaction (Neutral Conditions)

Best for: tert-Butyl esters, acid-sensitive protecting groups (Boc, THP). Why it works: The reaction is driven by the formation of strong P=O bonds and precipitates Triphenylphosphine oxide (


).[1] It avoids the generation of free acid if dry solvents are used.

Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroethane (
    
    
    
    ) (1.5 - 2.0 equiv)
  • Solvent: DCM or Acetonitrile (Dry)

Step-by-Step:

  • Dissolve Substrate and

    
     in dry DCM under 
    
    
    
    atmosphere.
  • Cool the solution to 0°C.

  • Add the halogen source (

    
     or 
    
    
    
    ) dropwise (if liquid) or portion-wise (if solid).
  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether or hexane. The

    
     will precipitate (white solid). Filter off the solid.
    
  • Concentrate the filtrate to obtain the crude chloropyrazole.

Protocol B: Modified Vilsmeier-Haack (Low Temperature)

Best for: Thermally sensitive esters that can withstand mild acid. Why it works: Generates the active Vilsmeier reagent (chloroiminium salt) in situ using Oxalyl Chloride, allowing reaction at 0°C instead of reflux.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic to Stoichiometric, 0.1 - 1.0 equiv)

  • Solvent: DCM or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Dissolve Substrate and DMF in dry DCM at 0°C.

  • Add Oxalyl Chloride dropwise. Caution: Gas evolution (

    
    , 
    
    
    
    ). Vent properly.
  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Monitor by TLC/LCMS. If sluggish, heat mildly to 40°C.

  • Quench: Pour into ice-cold saturated

    
     (critical to neutralize HCl immediately).
    
  • Extract with DCM, dry over

    
    , and concentrate.
    

Troubleshooting & FAQs

Q1: My t-butyl ester disappeared, and I see the carboxylic acid mass in LCMS. What happened?

Diagnosis: Acid-catalyzed hydrolysis. Even mild reagents like Oxalyl Chloride generate HCl. Solution:

  • Switch to Protocol A (Appel Reaction) . It is virtually neutral.[1]

  • If you must use Vilsmeier conditions, add an acid scavenger like 2,6-Lutidine (1.5 equiv) to the reaction mixture. It will buffer the HCl without interfering with the Vilsmeier reagent.

Q2: The reaction is stuck at ~50% conversion. Adding more reagent doesn't help.

Diagnosis: The "O-Phosphorylation" trap. In


 reactions, stable phosphorodichloridate intermediates can form that do not progress to the chloride.
Solution: 
  • Add a chloride source.[1][2][3] The reaction requires chloride ions to displace the leaving group.[2][4] Add Lithium Chloride (LiCl) or Tetraethylammonium chloride (0.5 equiv) to the mixture.

  • Increase the temperature slightly or switch to Protocol C (Cyanuric Chloride) , which has a different activation mechanism.

Q3: I am seeing regioselectivity issues (chlorination on the ring Carbon instead of the Oxygen).

Diagnosis: Pyrazoles are electron-rich. Electrophilic chlorination at C4 is a competing reaction. Solution:

  • Steric Block: If C4 is open, this is difficult to avoid with electrophilic reagents (NCS,

    
    ).
    
  • Mechanism Switch: The Appel reaction (Protocol A) is strictly "oxophilic" (reacts with Oxygen). It is far less likely to chlorinate the C4 carbon than Vilsmeier reagents.

Mechanistic Insight: The Vilsmeier Pathway

Understanding the mechanism helps predict failure points. The active species is the Chloroiminium Ion .

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + Oxalyl Cl - CO, CO2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Intermed Activated Intermediate Vilsmeier->Intermed + Substrate Substrate Hydroxypyrazole (Enol form) Substrate->Intermed Product Chloropyrazole Intermed->Product + Cl- (Substitution) - DMF

Figure 2: Activation of DMF to form the Vilsmeier reagent, followed by activation of the pyrazole oxygen and displacement by chloride.

References

  • Vilsmeier-Haack Reaction Overview. J&K Scientific. Retrieved from 5

  • Appel Reaction Mechanism and Protocols. Organic Chemistry Portal. Retrieved from 6

  • Deoxychlorination Reagent Guides. ACS GCI Pharmaceutical Roundtable. Retrieved from 7

  • Cyanuric Chloride (TCT) Applications. Royal Society of Chemistry. Retrieved from

  • Halogenation of Pyrazoles. ResearchGate. Retrieved from 8[8]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the C13 NMR Chemical Shifts of Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Executive Summary: The Structural Imperative In medicinal chemistry, the pyrazole ring is a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the C13 NMR Chemical Shifts of Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.

Executive Summary: The Structural Imperative

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in analgesic, anti-inflammatory, and anticancer therapeutics (e.g., Celecoxib, Rimonabant). However, the synthesis of N-alkyl pyrazoles often yields a mixture of regioisomers—specifically the 1,5-isomer (target) and the 1,3-isomer (alternative).

For Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate , definitive structural assignment is critical. Misassignment of the carboxylate position (C5 vs. C3) can lead to erroneous SAR (Structure-Activity Relationship) models and failed lead optimization. This guide provides a comparative C13 NMR analysis to unambiguously distinguish the target 5-carboxylate from its 3-carboxylate isomer, utilizing chemical shift logic and self-validating 2D NMR protocols.

Structural Analysis & Chemical Shift Logic

The core challenge lies in distinguishing the target molecule from its regioisomer, Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate . While Proton NMR (


H) shows similar patterns (singlet for N-Me, singlet for COOMe), Carbon-13 NMR (

C) provides the resolution required for absolute assignment.
Comparative C13 NMR Data Table

The following table contrasts the expected chemical shifts of the target (1,5-isomer) against the alternative (1,3-isomer) and the non-chlorinated precursor.

Carbon PositionTarget: 1,5-Isomer (ppm)Alternative: 1,3-Isomer (ppm)Precursor: Non-Chloro (ppm)Structural Logic & Shift Cause
C=O (Ester) 158.0 – 160.5 161.0 – 163.0159.0Shielding Effect: The C5-carboxylate is sterically crowded by the N-Me group, often causing a slight upfield shift compared to the C3-isomer.
C3 (Ring) 136.0 – 139.0 140.0 – 144.0138.5Azomethine Deshielding: C3 is adjacent to the ring nitrogen (N=C), typically appearing downfield. In the 1,5-isomer, C3 bears a proton (or substituent), whereas in the 1,3-isomer, it bears the ester.
C5 (Ring) 128.0 – 133.0 129.0 – 132.0131.0N-Me Influence: C5 is directly adjacent to the N-Me group. In the target, it bears the carboxylate.[1][2] In the isomer, it is unsubstituted (C-H).
C4 (Ring) 108.0 – 112.0 108.0 – 112.0106.0Chlorine Effect: Chlorine substitution typically causes a small downfield shift (~2-6 ppm) relative to C-H, but C4 remains the most shielded ring carbon.
N-Me 38.0 – 41.0 36.0 – 39.038.5Regio-sensitive: N-Me shifts are sensitive to the adjacent substituent (C5). The bulky 5-carboxylate often deshields the N-Me carbon slightly more than a 5-H.
O-Me 51.5 – 53.0 51.5 – 53.052.0Invariant: The methoxy carbon is generally distinct and stable across isomers.

Note: Values are referenced in DMSO-d


 or CDCl

. Absolute values may vary by ±1-2 ppm depending on concentration and solvent.

Diagnostic Workflow: The Self-Validating System

To ensure scientific integrity, one cannot rely on 1D


C shifts alone due to potential overlap. The following workflow utilizes HMBC (Heteronuclear Multiple Bond Correlation) to create a self-validating assignment system.
Logic Pathway: Distinguishing 1,3 vs. 1,5 Isomers

IsomerDifferentiation Start Unknown Isomer Sample Acquire Acquire 1H & 13C NMR (DMSO-d6) Start->Acquire Identify Identify Key Signals: N-Me (~40 ppm) & C=O (~160 ppm) Acquire->Identify HMBC Run HMBC Experiment (Long-range C-H coupling) Identify->HMBC Decision Check N-Me Protons Correlation HMBC->Decision Result15 Correlation to Carboxylate-bearing Carbon (C5) TARGET: 1,5-Isomer Decision->Result15 3J Coupling to C-COOMe Result13 Correlation to Proton-bearing Carbon (C5) ALTERNATIVE: 1,3-Isomer Decision->Result13 3J Coupling to C-H

Figure 1: Logical decision tree for differentiating pyrazole regioisomers using HMBC correlations.

Mechanism of Validation:

  • The Anchor: Identify the N-Methyl protons in the

    
    H spectrum (~3.8-4.0 ppm).
    
  • The Bridge: In the HMBC spectrum, look for a 3-bond coupling (

    
    ) from the N-Me protons to the adjacent ring carbon (C5).[3]
    
  • The Verdict:

    • If the C5 carbon (correlated to N-Me) also shows a correlation to the Ester Carbonyl (or has a shift typical of C-COOMe ~130 ppm), it is the 1,5-isomer .

    • If the C5 carbon is a CH (verified by HSQC) and shows no correlation to the Ester Carbonyl, it is the 1,3-isomer .

Experimental Protocols

A. Synthesis & Purification (Regiocontrol)

To obtain the target 1,5-isomer with high specificity, the reaction conditions must favor the attack of the distal hydrazine nitrogen on the ketone.

  • Reagents: Methylhydrazine, Dimethyl acetylenedicarboxylate (or equivalent beta-keto ester precursor), Sulfuryl chloride (for chlorination).

  • Critical Step: Use of neutral or acidic conditions often favors the 1,5-isomer, whereas basic conditions may shift equilibrium toward the 1,3-isomer.

  • Chlorination: Introduction of the chlorine at C4 is typically performed after ring formation using

    
     or NCS (N-chlorosuccinimide) in acetonitrile.
    
B. NMR Acquisition Parameters

For reproducible data suitable for publication or regulatory filing:

  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for polar pyrazoles to prevent aggregation broadening.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence (13C):

    • Relaxation Delay (D1): Set to >2.0 seconds. Quaternary carbons (C3, C4-Cl, C5, C=O) have long T1 relaxation times. Short delays will suppress their signals.

    • Scans: Minimum 512 scans for sufficient S/N ratio on quaternary carbons.

  • Referencing: Calibrate DMSO-d

    
     center peak to 39.52 ppm.
    

Synthesis Pathway Diagram

SynthesisPath Precursors Methylhydrazine + Beta-Keto Ester Cyclization Cyclization (Regioselective Control) Precursors->Cyclization IsomerMix Mixture of Isomers (1,3 and 1,5) Cyclization->IsomerMix Purification Column Chromatography Separation IsomerMix->Purification Chlorination Chlorination (C4) (NCS or SO2Cl2) Purification->Chlorination FinalProduct Methyl 4-chloro-1-methyl- 1H-pyrazole-5-carboxylate Chlorination->FinalProduct

Figure 2: Synthetic route highlighting the critical purification step prior to chlorination to ensure regioisomeric purity.

References

  • Elguero, J., et al. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Link

  • Babbitt, G. E., et al. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters: Isomer differentiation. Magnetic Resonance in Chemistry. Link

  • Zanatta, N., et al. (2023).[4] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC / NIH. Link

  • BenchChem Technical Guides. (2025). NMR Analysis of Pyrazole Carboxylates. Link

  • PubChem Compound Summary. 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Chloropyrazole Methyl Esters

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, and Mechanistic Pathways Executive Summary Chloropyrazole me...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, and Mechanistic Pathways

Executive Summary

Chloropyrazole methyl esters are critical pharmacophores in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical agents (e.g., p38 MAP kinase inhibitors). A recurring analytical challenge in their development is the rapid and unambiguous differentiation of regioisomers—specifically the 5-chloro and 3-chloro isomers—which often co-elute in low-resolution chromatography.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of these compounds. By leveraging Electron Ionization (EI) mechanisms, we demonstrate how "ortho-effects" and specific ester cleavages serve as diagnostic fingerprints to validate structural identity without the need for NMR.

Core Comparison: 5-Chloro vs. 3-Chloro Regioisomers

The primary challenge in pyrazole chemistry is controlling N-alkylation or C-chlorination regioselectivity. Mass spectrometry provides a distinct advantage here: while the molecular ions (


) are identical in mass, their fragmentation intensities differ due to steric and electronic proximity effects.
The Candidates
  • Compound A (5-Chloro): Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

  • Compound B (3-Chloro): Methyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate

Diagnostic Differentiators
Feature5-Chloro Isomer (Sterically Crowded)3-Chloro Isomer (Sterically Open)Mechanistic Cause

Higher Abundance Low AbundanceOrtho-Effect: The N-methyl group at position 1 destabilizes the C-Cl bond at position 5 via steric repulsion, promoting halogen loss.

Dominant Base PeakDominant Base Peak

-cleavage of the ester is the most favorable pathway for both, forming the stable acylium ion.

ModerateLowLoss of the N-methyl group is favored in the 5-chloro isomer to relieve steric strain with the adjacent chlorine.
Ring Expansion SuppressedPossibleThe 3-chloro isomer lacks the 1,5-steric clash, allowing for potential ring expansion rearrangements (e.g., to pyrimidine-like ions) before fragmentation.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (


, MW 174/176) follows three distinct pathways driven by the stability of the pyrazole core and the lability of the ester function.
Pathway A: Ester Cleavage (Primary)

The most abundant pathway involves the cleavage of the ester group.

  • 
    -Cleavage:  Homolytic cleavage of the 
    
    
    
    bond results in the loss of a methoxy radical (
    
    
    , 31 Da).
    • Result: Formation of the resonance-stabilized acylium ion (

      
       143/145).
      
  • Decarbonylation: The acylium ion subsequently loses carbon monoxide (

    
    , 28 Da).
    
    • Result: Formation of the chloropyrazolium ion (

      
       115/117).
      
Pathway B: The "Ortho-Effect" (Isomer Specific)

In the 5-chloro isomer, the chlorine atom at C5 and the methyl group at N1 are in close proximity (vicinal).

  • Mechanism: Steric crowding weakens the

    
     and 
    
    
    
    bonds.
  • Outcome: Enhanced intensity of ions corresponding to

    
     (
    
    
    
    139) and
    
    
    (
    
    
    159) compared to the 3-chloro isomer.
Pathway C: Ring Dissociation

High-energy collisions lead to the destruction of the aromatic ring.

  • HCN Loss: A characteristic signature of nitrogen heterocycles. The pyrazole ring typically expels hydrogen cyanide (

    
    , 27 Da).
    
  • Retro-Cycloaddition: Breakdown into small nitrile fragments (

    
    ).
    

Visualization of Fragmentation Tree

The following diagram illustrates the fragmentation of the 5-chloro isomer, highlighting the chlorine isotope pattern conservation until Cl loss.

G M Molecular Ion (M+) m/z 174 (100%) m/z 176 (32%) Acylium Acylium Ion [M - OCH3]+ m/z 143 / 145 M->Acylium - OCH3 (31 Da) (Alpha-Cleavage) Dechlor Dechlorinated Ion [M - Cl]+ m/z 139 M->Dechlor - Cl (35 Da) (Ortho-Effect) Pyrazolium Chloropyrazolium [M - OCH3 - CO]+ m/z 115 / 117 Acylium->Pyrazolium - CO (28 Da) RingFrag1 Ring Fragment [C3H3N2]+ m/z 67 Pyrazolium->RingFrag1 - CCl / HCN

Figure 1: Fragmentation tree for Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. The dashed red line indicates the pathway enhanced by the ortho-effect in the 5-chloro isomer.

Experimental Protocol: GC-MS Characterization

To replicate these results and differentiate isomers effectively, the following self-validating protocol is recommended.

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the chloropyrazole ester in 1 mL of HPLC-grade Ethyl Acetate or Methanol.

    • Why: High solubility ensures sharp peaks; ethyl acetate avoids methylation artifacts sometimes seen with methanolic injection in hot injectors.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film). Non-polar stationary phases prevent tailing of the basic pyrazole nitrogen.

    • Temperature Program: Hold 60°C for 1 min

      
       Ramp 20°C/min to 280°C 
      
      
      
      Hold 3 min.
    • Causality: Fast ramp preserves thermally labile ester groups while resolving isomers.

  • MS Parameters (EI Source):

    • Ionization Energy: 70 eV (Standard library match).

    • Scan Range:

      
       40–300.
      
    • Solvent Delay: 3.0 min.

Self-Validation Checklist
    ngcontent-ng-c2977031039="" class="mat-mdc-checkbox mat-accent ng-star-inserted" id="mat-mdc-checkbox-0">

Quantitative Data Summary

The following table summarizes the expected relative abundance of key ions for the 5-chloro isomer under standard 70 eV EI conditions.

Ion Fragment

(

)

(

)
Relative Abundance (%)Structural Assignment
Molecular Ion (

)
174 176 45 - 60%Parent Molecule

143 145 100% (Base Peak) Acylium Ion (Ester cleavage)

139-5 - 15%Loss of Chlorine (Ortho-effect)

11511730 - 40%Chloropyrazolium Core

67-20 - 30%Imidazole/Pyrazole fragment

11511710 - 20%Direct loss of ester group

Note: Abundances are approximate and instrument-dependent but relative ratios (e.g., M vs M+2) are constant.

References

  • NIST Mass Spectrometry Data Center. (2023). Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Mass Spectrum. National Institute of Standards and Technology.[6][7] [Link]

  • Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, M620. [Link]

  • Freneil, B. J., et al. (2008).[8] Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. Journal of the American Society for Mass Spectrometry.[8] [Link]

  • Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

Sources

Validation

FTIR absorption bands for methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Title: Comparative FTIR Analysis Guide: Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Content Type: Publish Comparison Guide Subject: CAS 400877-54-5 | Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Audience: Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative FTIR Analysis Guide: Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Content Type: Publish Comparison Guide Subject: CAS 400877-54-5 | Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers.

Executive Summary

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5) is a critical heterocyclic building block used in the synthesis of agrochemicals (e.g., acaricides like Tebufenpyrad) and pharmaceutical scaffolds. In process development, distinguishing this chlorinated intermediate from its non-chlorinated precursor and its hydrolysis degradation products is vital for yield optimization and quality control.

This guide provides a comparative FTIR analysis to objectively differentiate the target compound from its primary structural analogs. By focusing on specific vibrational modes—particularly the carbonyl shift and the halogen-induced fingerprint alterations—researchers can rapidly validate synthesis endpoints without immediate recourse to NMR or HPLC.

Structural Analysis & Theoretical Band Assignments

The target molecule features three distinct vibrational domains: the pyrazole heteroaromatic ring, the methyl ester functionality, and the C-Cl bond.

  • Core Scaffold: 1-Methyl-1H-pyrazole ring.[1][2]

  • Substituents:

    • Position 4: Chlorine atom (Electron-withdrawing, heavy atom effect).

    • Position 5: Methyl ester (-COOCH₃).[3]

    • Position 1: Methyl group (-CH₃).[4]

Table 1: Characteristic FTIR Absorption Bands (Target Compound)
Functional GroupModeWavenumber (cm⁻¹)IntensityMechanistic Note
Ester C=O Stretching1725 – 1745 StrongInductive effect of Cl at C4 shifts this band to higher freq. vs. non-chlorinated analog.[5]
Pyrazole Ring C=N / C=C Stretch1520 – 1560 Med-StrongCharacteristic heteroaromatic skeletal vibrations.
Ester C-O Stretching1240 – 1280 Strong"Ether-like" stretch of the ester linkage.
Alkyl C-H Stretching2940 – 2990 WeakAsymmetric/Symmetric stretches of N-Me and O-Me groups.
C-Cl Stretching740 – 800 MediumOften obscured in fingerprint region; look for new band appearance vs. precursor.
Ring Breathing Deformation950 – 1050 MediumSensitive to substitution pattern (1,4,5-trisubstituted).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target against its two most common process impurities: the starting material (Precursor) and the degradation product (Acid).

Scenario A: Reaction Monitoring (Target vs. Precursor)
  • Precursor: Methyl 1-methyl-1H-pyrazole-5-carboxylate (No Chlorine).

  • Differentiation Strategy: Monitor the "Blue Shift" of the Carbonyl and the appearance of C-Cl modes.

FeaturePrecursor (Non-Chlorinated)Target (4-Chloro)Shift / Observation
C=O Stretch ~1715 – 1725 cm⁻¹~1725 – 1745 cm⁻¹+10 to +20 cm⁻¹ shift. The electronegative Cl pulls density, stiffening the C=O bond.
Fingerprint Clean < 800 cm⁻¹New band ~760 cm⁻¹Appearance of C-Cl stretching vibration.
Ring Modes ~1480 – 1500 cm⁻¹~1520 – 1540 cm⁻¹Mass effect of Cl alters ring breathing and skeletal modes.
Scenario B: Stability Testing (Target vs. Hydrolysis Product)
  • Impurity: 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (Hydrolysis of Ester).

  • Differentiation Strategy: The "OH Broadening" is the primary indicator of degradation.

FeatureTarget (Ester)Impurity (Carboxylic Acid)Diagnostic Action
OH Region Absent (Clean baseline >3000)Broad 2500 – 3300 cm⁻¹ Critical Flag. Presence of broad "hump" indicates hydrolysis.
C=O Stretch ~1735 cm⁻¹ (Ester)~1680 – 1700 cm⁻¹ (Acid)Acid dimerizes, lowering the carbonyl frequency significantly.
C-O Stretch Distinct ~1260 cm⁻¹Shifted/BroadenedLoss of O-Me specific C-O stretch.

Experimental Protocol

To ensure reproducibility and valid spectral comparisons, follow this self-validating protocol.

Methodology: ATR-FTIR (Attenuated Total Reflectance)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 32 scans (Signal-to-Noise ratio > 100:1).

Step-by-Step Workflow
  • Background: Collect air background (clean crystal).

  • Sample Loading: Place ~5 mg of solid methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).

  • Acquisition: Run the scan.

  • Validation (Self-Check):

    • Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean crystal and re-run).

    • Check 2: Is the C=O peak absorbance between 0.2 and 0.8 AU? (If >1.0, reduce sample thickness/pressure to avoid saturation).

  • Cleaning: Wipe with Isopropanol (IPA). Ensure no residue remains (check C-H region).

Decision Logic for Identification

The following diagram illustrates the logical pathway for identifying the target compound and troubleshooting common impurities based on spectral data.

FTIR_Decision_Tree Start Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Check_OH Check 3500-2500 cm⁻¹ region Is there a broad OH band? Start->Check_OH Acid_Found RESULT: Hydrolysis Impurity (Carboxylic Acid Present) Check_OH->Acid_Found Yes (Broad Band) Check_CO Analyze C=O Peak Position (~1700-1750 cm⁻¹) Check_OH->Check_CO No (Clean Baseline) Low_CO Peak < 1720 cm⁻¹ Possible Non-Chlorinated Precursor Check_CO->Low_CO Shifted Lower High_CO Peak 1725-1745 cm⁻¹ Consistent with Target Check_CO->High_CO Shifted Higher Check_Fingerprint Verify Fingerprint (600-800 cm⁻¹) Is C-Cl band visible? High_CO->Check_Fingerprint Final_Pass CONFIRMED: Methyl 4-chloro-1-methyl- 1H-pyrazole-5-carboxylate Check_Fingerprint->Final_Pass Yes (Band Present) Final_Fail RESULT: Precursor / Wrong Isomer Check_Fingerprint->Final_Fail No (Band Absent)

Figure 1: Spectral decision tree for validating the synthesis of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735774, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. (Isomeric reference for spectral shifts). Retrieved from .

  • NIST Mass Spectrometry Data Center. Ethyl 5-amino-1-methylpyrazole-4-carboxylate Infrared Spectrum. (Reference for pyrazole ester backbone vibrations). Retrieved from .

  • ChemicalBook. Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5) Product Properties. Retrieved from .

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Organic Syntheses. Synthesis of Pyrazole Derivatives. (General reference for chlorination effects on pyrazole spectra). Retrieved from .

Sources

Comparative

Comparative Reactivity Guide: Methyl vs. Ethyl 4-Chloro-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary In the design and synthesis of complex pharmaceuticals—such as NAMPT modulators ([1]) and KRAS G12C inhibitors ([2])—pyrazole-5-carboxylates serve as critical foundational building blocks. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design and synthesis of complex pharmaceuticals—such as NAMPT modulators ([1]) and KRAS G12C inhibitors ([2])—pyrazole-5-carboxylates serve as critical foundational building blocks. Specifically, methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 400877-54-5) [] and ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 400877-55-6) are frequently utilized.

While structurally similar, the choice between the methyl and ethyl ester dictates downstream synthetic efficiency. This guide objectively compares their reactivity profiles, providing empirical data, mechanistic rationale, and field-validated protocols to optimize your synthetic workflows.

Structural & Electronic Profiling

The reactivity of pyrazole-5-carboxylates is governed by the electrophilicity of the carbonyl carbon, which is heavily influenced by the adjacent pyrazole ring. The 4-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the ester carbonyl[4].

  • Methyl Ester: Features minimal steric bulk (A-value ~1.7 kcal/mol). The methoxy leaving group facilitates rapid nucleophilic attack along the Bürgi-Dunitz trajectory, making it highly susceptible to nucleophilic acyl substitution.

  • Ethyl Ester: The additional methylene unit in the ethoxy group introduces rotational degrees of freedom that sterically shield the carbonyl carbon. While the electronic difference (+I effect of ethyl vs. methyl) is negligible, the steric penalty significantly retards the rate of bimolecular nucleophilic substitution (BAc2) mechanisms, such as saponification and direct amidation.

Comparative Reactivity Data

The following table summarizes the relative performance of both esters across standard transformations.

Reaction TypeStandard ConditionsMethyl Ester (CAS 400877-54-5)Ethyl Ester (CAS 400877-55-6)Mechanistic Rationale
Saponification LiOH, THF/H₂O, 25 °CRapid conversion (1–2 h)Slower conversion (4–6 h)Ethoxy group increases steric shielding at the carbonyl, raising the activation energy for hydroxide attack.
Direct Amidation R-NH₂, MeOH, 60 °CModerate yieldPoor yield (often fails)Methyl is a superior leaving group; less steric penalty for the tetrahedral intermediate.
Reduction LiAlH₄, THF, 0 °CRapid (<1 h)Rapid (<1 h)Hydride nucleophile is small enough that steric differences between -OMe and -OEt are negligible.
Transesterification Ti(OiPr)₄, R-OH, ΔFacileSluggishMethyl esters are standard, highly reactive substrates for Lewis acid-catalyzed transesterification.

Mechanistic Pathway

The divergent synthetic utility of these esters is mapped below. The methyl ester is preferred for pathways requiring nucleophilic acyl substitution, whereas both perform equally well in hydride reductions.

Reactivity Ester 4-Chloro-1-methyl-1H-pyrazole -5-carboxylate (Methyl or Ethyl) Acid 4-Chloro-1-methyl-1H-pyrazole -5-carboxylic acid Ester->Acid LiOH, THF/H2O (Methyl > Ethyl rate) Alcohol (4-Chloro-1-methyl-1H-pyrazol -5-yl)methanol Ester->Alcohol LiAlH4, THF, 0°C (Equal reactivity) Amide Pyrazole-5-carboxamide Derivatives Ester->Amide Direct Aminolysis (Methyl preferred) Acid->Amide HATU/DIPEA (Standard Coupling)

Figure 1: Divergent reactivity pathways of 4-chloro-1-methyl-1H-pyrazole-5-carboxylate esters.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each operational step.

Protocol A: Base-Catalyzed Saponification

Objective: Conversion of the ester to 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Reference: Adapted from [2].

  • Reaction Setup: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: THF dissolves the organic substrate, H₂O dissolves the LiOH (2.0 eq), and MeOH acts as a phase-transfer homogenizer to prevent biphasic stalling.

  • Monitoring: Stir at ambient temperature. Monitor via TLC (3:1 Hexanes/EtOAc).

    • Validation: The starting ester is UV-active (254 nm) at R_f ~0.6. The reaction is complete when this spot disappears; the product acid remains at the baseline as a lithium salt. (Note: The methyl ester will reach completion in ~1.5 hours; the ethyl ester requires ~5 hours).

  • Workup Logic: Concentrate the mixture in vacuo to remove THF and MeOH.

    • Causality: If alcohols remain during acidification, Fischer esterification can re-form the starting material.

  • Purification: Wash the aqueous layer with CH₂Cl₂ to extract unreacted ester and organic impurities. Acidify the aqueous layer to pH 2–3 using 1M HCl. The product will precipitate as a white solid. Filter and dry under high vacuum.

Protocol B: Hydride Reduction to Alcohol

Objective: Reduction to (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol. Reference: Adapted from[1].

  • Reaction Setup: Suspend LiAlH₄ (1.0 eq) in anhydrous THF under an inert N₂ atmosphere and cool to 0 °C.

    • Causality: The 0 °C temperature controls the exothermic hydride transfer, preventing potential dehalogenation of the 4-chloro substituent.

  • Addition: Add a solution of the ester (1.0 eq) in THF dropwise. Stir for 1 hour at 0 °C.

  • Fieser Quench (Critical Step): Dilute with ether. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H₂O.
    • Causality: This specific sequence transforms the gelatinous, unfilterable aluminum alkoxide emulsion into a crisp, granular white precipitate.

  • Validation: Filter the granular salts through a Celite pad. Concentrate the filtrate. LC-MS (ESI+) will confirm the product mass at m/z 147 [M+H]⁺[1].

Selection Guide & Conclusion

  • Choose the Methyl Ester (CAS 400877-54-5) when your immediate next step is saponification, direct amidation, or transesterification. Its kinetic advantage reduces reaction times and limits the need for harsh conditions that might degrade sensitive functional groups elsewhere in your molecule.

  • Choose the Ethyl Ester (CAS 400877-55-6) when the pyrazole core must undergo multiple upstream synthetic steps (e.g., cross-coupling, harsh basic conditions) before the ester is manipulated. The added steric bulk provides a protective "buffer," increasing the stability of the ester against unintended premature hydrolysis.

References

  • Google Patents.Novel indazole compound or salt thereof (Patent EP3871673A1). Taiho Pharmaceutical Co., Ltd.
  • Google Patents.Nampt modulators, preparations, and uses thereof (Patent WO2024061340A1). Sironax Ltd.

Sources

Validation

Reference Standard Characterization Guide: Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5)

[1][2][3] Executive Summary Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5) is a high-value heterocyclic building block used extensively in the synthesis of pyrazole-carboxamide agrochemicals (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 400877-54-5) is a high-value heterocyclic building block used extensively in the synthesis of pyrazole-carboxamide agrochemicals (e.g., Tolfenpyrad analogs) and pharmaceutical candidates targeting kinase pathways.[1]

Establishing this compound as a Primary Reference Standard requires rigorous qualification to ensure identity, potency, and purity. This guide compares two distinct characterization methodologies: the traditional Mass Balance Approach (HPLC+TGA+KF) versus the modern Quantitative NMR (qNMR) technique.[2]

Key Insight: While Mass Balance remains the regulatory "gold standard" for detailed impurity profiling, qNMR offers a superior, rapid, and orthogonal method for potency assignment, particularly when reference impurities are unavailable.

Compound Profile & Critical Quality Attributes (CQAs)

Before characterization, the structural integrity must be understood to anticipate potential contaminants.

AttributeSpecification
Chemical Name Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
CAS Number 400877-54-5
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Key Impurities Regioisomer: Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (N-methylation byproduct)Hydrolysis Product: 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acidDes-chloro: Methyl 1-methyl-1H-pyrazole-5-carboxylate
Visualization: Characterization Workflow

The following diagram outlines the decision process for qualifying this standard.

G Start Crude Material (CAS 400877-54-5) ID Structural ID (1H NMR, MS, IR) Start->ID Purity_Check Initial Purity Screen (HPLC-UV) ID->Purity_Check Decision Purity > 99.0%? Purity_Check->Decision Purification Recrystallization (EtOH/Heptane) Decision->Purification No Method_Select Select Potency Method Decision->Method_Select Yes Purification->Purity_Check MassBalance Method A: Mass Balance (HPLC + TGA + KF + ROI) Method_Select->MassBalance Regulatory Submission qNMR Method B: qNMR (Internal Standard) Method_Select->qNMR Internal R&D / Speed Final_COA Generate COA (Assay + Impurity Profile) MassBalance->Final_COA qNMR->Final_COA

Figure 1: Decision workflow for qualifying the pyrazole ester reference standard.

Comparative Analysis: Mass Balance vs. qNMR

Method A: The Mass Balance Approach (Traditional)

This method calculates potency by subtracting all non-analyte masses from 100%.[2]

graphic Purity
\text{Potency}
  • Pros: Provides a comprehensive impurity profile; widely accepted by regulatory bodies (ICH Q6B).

  • Cons: High sample consumption (>100 mg); assumes UV response factors of impurities are identical to the main peak (unless corrected).

Method B: Quantitative NMR (qNMR)

This method uses an internal standard (IS) of known purity to directly quantify the number of moles of the analyte.

  • Pros: SI-traceable; requires no reference impurities; rapid (<1 hour); orthogonal to chromatography.

  • Cons: Requires precise weighing; IS must not overlap with analyte signals.

Comparison Table
FeatureMass Balance (HPLC/TGA/KF)qNMR (1H)
Primary Output Purity % (Area) & Impurity ProfileAbsolute Potency % (w/w)
Sample Required High (~100-200 mg)Low (~10-20 mg)
Traceability Dependent on detector responseDirect link to SI (via IS)
Speed Slow (2-3 days for all tests)Fast (< 2 hours)
Suitability Best for GMP/GLP final releaseBest for R&D and rapid potency check

Experimental Protocols

Protocol 1: Chromatographic Purity (HPLC-UV)

Critical for Mass Balance. The pyrazole ring is polar; a standard C18 method is often insufficient for separating the N-methyl regioisomers.

  • Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar acids)

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrazole absorption max).

  • Temperature: 30°C.

  • Injection Vol: 5 µL.

Technical Note: The regioisomer (1-methyl vs 2-methyl) usually elutes close to the main peak. Ensure resolution (


) > 1.5.
Protocol 2: qNMR Potency Assignment

Critical for Orthogonal Verification.

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).

  • Solvent: DMSO-d6 (Provides sharp signals and prevents ester hydrolysis compared to wet CDCl3).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid singlet (~6.3 ppm) falls in a clean region, distinct from the pyrazole aromatic proton (~7.5-8.0 ppm) and the methyl ester/N-methyl singlets (~3.8-4.0 ppm).

  • Relaxation Delay (D1): 60 seconds (Must be

    
     of the slowest relaxing proton).
    
  • Scans: 16 or 32.

  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of IS directly into the NMR tube using a micro-balance (readability 0.001 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Process with phase correction and baseline correction.

    • Integrate the IS singlet and the Pyrazole C-H singlet.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[2][3][4][5]

Visualizing the Analytical Logic

The following diagram illustrates the specific spectral logic used in the qNMR protocol for this pyrazole.

qNMR_Logic Spectrum 1H NMR Spectrum (DMSO-d6) Region1 Region: 3.8 - 4.1 ppm (Methyl Groups) Spectrum->Region1 Region2 Region: 6.0 - 6.5 ppm (IS: Maleic Acid) Spectrum->Region2 Region3 Region: 7.8 - 8.2 ppm (Pyrazole C3-H) Spectrum->Region3 Signal_NMe N-Me Singlet (3H) Region1->Signal_NMe Signal_COOMe COO-Me Singlet (3H) Region1->Signal_COOMe Signal_IS Maleic Acid Singlet (2H, ~6.3 ppm) Region2->Signal_IS Signal_Ar C3-H Singlet (1H, ~8.0 ppm) Region3->Signal_Ar Analysis Quantitative Comparison (Integration) Signal_IS->Analysis Reference Integral Signal_Ar->Analysis Target Integral Result Assigned Purity % Analysis->Result Calculate Potency

Figure 2: qNMR Signal Selection Strategy. Note: Methyl regions are often avoided for quantitation due to potential overlap with solvent satellites or water, making the aromatic C3-H the preferred target.

References

  • Compound Identification: National Center for Biotechnology Information. (2023).[6][7] PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (Note: Methyl ester derivative CAS 400877-54-5 is the specific subject).[8][1] Retrieved from [Link]

  • qNMR Methodology: Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Comparative Analysis: Saito, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylate

This guide provides essential safety, logistical, and procedural information for the proper disposal of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. As a halogenated heterocyclic compound, this substance requires...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety, logistical, and procedural information for the proper disposal of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. As a halogenated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Part 1: Core Principles of Chemical Disposal: Hazard Assessment and Safety

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. All personnel handling the waste must be equipped with the following to minimize exposure.[5]

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile or neoprene gloves.To prevent skin contact and potential irritation.[6]
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from splashes or dust, preventing serious irritation.[2][7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Ventilation Certified Chemical Fume Hood.All handling of the chemical and its waste must be performed within a fume hood to prevent inhalation of potential vapors or dust.[5][6]
Emergency Preparedness

Ensure that a spill kit appropriate for chemical powders and solutions is readily accessible. All personnel should be familiar with its location and use. In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][6]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[2][6]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration.[2][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6]

Part 2: Waste Characterization and Segregation: A Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[5] Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate must be classified and handled as Halogenated Organic Waste .

This classification is critical because halogenated compounds require specific disposal processes, typically high-temperature incineration, to ensure their complete destruction and prevent the release of harmful byproducts into the environment.[8] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent waste and lead to regulatory non-compliance.

Waste StreamCompatibility with Methyl 4-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylate
Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform)COMPATIBLE. Collect in the same designated container.[8]
Non-Halogenated Organic Solvents (e.g., Acetone, Hexane, Ethanol)INCOMPATIBLE. Never mix. Keep in separate waste streams.[8][9]
Aqueous Waste (Acids/Bases) INCOMPATIBLE. Mixing can cause dangerous reactions.[10]
Strong Oxidizing or Reducing Agents INCOMPATIBLE. Store separately to prevent violent reactions.[2][10]

Part 3: Step-by-Step Disposal Protocol

Follow this systematic procedure for the collection, storage, and disposal of all waste containing methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. The entire process must be coordinated through your institution's Environmental Health and Safety (EHS) office.[11][12]

Step 1: Waste Collection
  • Solid Waste: Collect unused or expired methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate powder, along with any contaminated solid materials (e.g., weighing boats, contaminated filter paper, gloves, pipette tips), in a designated, leak-proof hazardous waste container.[5] Handle powders carefully to avoid generating dust.[6]

  • Liquid Waste: Collect any solutions containing the compound in a separate, compatible hazardous waste container intended for halogenated organic liquids.[9] Do not pour any amount down the drain. [1][13][14]

  • Contaminated Labware:

    • Disposable Items: All disposable labware that has come into contact with the chemical must be disposed of as solid hazardous waste.[5]

    • Reusable Glassware: If a validated decontamination procedure is not available from your EHS office, the glassware should be disposed of as hazardous waste. If decontamination is possible, the rinsate must be collected as liquid halogenated hazardous waste.[13]

Step 2: Containerization and Labeling
  • Container Selection: Use only chemically compatible containers provided or approved by your EHS department. Ensure the container has a secure, screw-top cap and is in good condition.[10][13] Do not fill containers beyond 90% capacity to allow for expansion.[9]

  • Labeling: This is a strict regulatory requirement. As soon as the first drop of waste is added, the container must be labeled with the following information:[5][10]

    • The words "Hazardous Waste "

    • The full chemical name: "Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate " and any other components in the waste mixture.

    • The specific hazards: "Irritant, Halogenated Organic Waste "

    • The date accumulation started.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[10]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers tightly closed at all times, except when adding waste.[13][14] Do not leave funnels in open containers.[14]

  • Secondary containment (e.g., a larger bin) is recommended to contain any potential leaks.[13]

Step 4: Arranging for Final Disposal
  • Once the waste container is full or you are finished generating this type of waste, arrange for its removal.

  • Contact your institution's EHS office or use their designated online waste removal request system to schedule a pickup.[12][14]

  • Provide them with the full chemical name and any available safety information to ensure it is transported and disposed of in compliance with all local, state, and federal regulations.[1][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe and compliant disposal of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal A Identify Chemical: Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate B Assess Hazards (Irritant) & Review Similar SDS A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Characterize Waste: HALOGENATED ORGANIC D->E F Select Designated Waste Container (Solid or Liquid) E->F G Collect Waste: - Pure Chemical - Contaminated Labware - Solutions F->G H Properly Label Container: 'Hazardous Waste', Full Name, Hazards G->H I Store Container in SAA (Closed, Secondary Containment) H->I J Container Full or No Longer Needed? I->J J->I No K Contact EHS for Waste Pickup J->K Yes L EHS Manages Final Disposal (Licensed Facility) K->L

Caption: Workflow for the safe disposal of hazardous chemical waste.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • EHS Guide: Laboratory Trash Removal. Environment, Health and Safety, University of North Carolina at Chapel Hill.
  • A Comprehensive Guide to the Safe Disposal of Hazardous Laboratory Chemicals. Benchchem.
  • Chapter 20: Chemical Waste Management. University of Nevada, Reno.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Just Arriving? Get to Know EHS. Princeton University Environmental Health & Safety.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Safety Data Sheet for 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. Aaronchem.
  • Hazardous Waste Segregation Guide. Bucknell University.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. CymitQuimica.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association.
  • Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.
  • Safety Data Sheet for 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet for Methyl 4-Chloro-2-pyridinecarboxylate. TCI Chemicals.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem, National Center for Biotechnology Information.

Sources

Handling

Personal protective equipment for handling methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

As a Senior Application Scientist, I frequently oversee the integration of halogenated heterocyclic building blocks into drug discovery pipelines. Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 400877-54-5)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of halogenated heterocyclic building blocks into drug discovery pipelines. Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 400877-54-5)[1] is a highly versatile intermediate widely utilized in the synthesis of kinase inhibitors and agrochemical agents. However, its chemical structure—specifically the chlorinated pyrazole ring—imparts distinct electrophilic properties that necessitate rigorous safety and logistical protocols.

To build deep trust and ensure the absolute safety of your laboratory personnel, this guide provides a comprehensive, causality-driven approach to Personal Protective Equipment (PPE) selection, handling, and disposal. Every procedure outlined below is designed as a self-validating system, ensuring compliance with the OSHA Hazard Communication Standard (HCS)[2] and the Hierarchy of Controls[3].

Risk Assessment & Causality of PPE Selection

Handling this compound requires a deep understanding of its physical and chemical behavior. As a crystalline solid or fine powder, its primary risk vectors are dermal contact, ocular exposure, and the inhalation of aerosolized particulates[4].

We do not simply wear PPE because a Safety Data Sheet mandates it; we select specific barriers based on the molecular mechanisms of the hazard:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation) : The chlorinated pyrazole moiety can interact with nucleophilic residues in epidermal proteins and disrupt corneal lipid bilayers, leading to localized, severe inflammation[5].

  • H335 (May cause respiratory irritation) : Fine powders can easily aerosolize during weighing or transfer. Inhalation deposits these reactive micro-particles directly onto the sensitive mucosal membranes of the respiratory tract[5].

To mitigate these risks, we rely on a logical hierarchy of exposure control, prioritizing engineering controls before relying on personal protective equipment[6].

PPESelection Hazard Hazard: CAS 400877-54-5 (H315, H319, H335) EngControl Engineering Controls (Fume Hood, Local Exhaust) Hazard->EngControl Primary Defense Eye Eye Protection (ANSI Z87.1 Goggles) EngControl->Eye Secondary Defense Skin Skin Protection (Nitrile Gloves, Lab Coat) EngControl->Skin Resp Respiratory Protection (N95/P100 for Dust) EngControl->Resp If Aerosolized Safe Safe Operational State Eye->Safe Skin->Safe Resp->Safe

Logical hierarchy of exposure control and PPE selection for handling pyrazole derivatives.

Quantitative Hazard Data & PPE Specifications

The following table summarizes the quantitative hazard data and the exact PPE specifications required to neutralize the chemical's specific mechanisms of action.

Hazard CodeClinical DescriptionPrimary Mechanism of ActionRequired PPE Specification
H315 Causes skin irritationElectrophilic attack on epidermal proteinsDouble-layered nitrile gloves (≥4 mil), fluid-resistant lab coat[7].
H319 Causes serious eye irritationDisruption of corneal lipid bilayersANSI Z87.1-certified splash goggles (no vented safety glasses)[7].
H335 May cause respiratory irritationDeposition of reactive micro-particulates in mucosal tissueN95/P100 particulate respirator (only if engineering controls fail)[7].

Self-Validating Operational Workflow

To guarantee safety, every step in the handling process must include a built-in validation check. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Isolation (Engineering Controls)

  • Action: Conduct all handling, weighing, and transfer within a certified chemical fume hood[6].

  • Causality: Pyrazole carboxylates in powder form are highly susceptible to static-induced aerosolization. The fume hood provides a negative-pressure barrier against H335 respiratory hazards.

  • Validation Check: Before opening the chemical container, hold a delicate tissue (e.g., Kimwipe) at the sash opening. A gentle, continuous inward pull validates active negative pressure. Do not proceed if the tissue drops or flutters outward.

Step 2: Dermal Protection (Skin PPE)

  • Action: Don double-layered nitrile gloves and a fully buttoned, fluid-resistant lab coat[5].

  • Causality: Nitrile provides superior chemical resistance to halogenated organics compared to latex, preventing H315 dermal irritation.

  • Validation Check: Perform a "balloon test" by trapping air in the gloves and squeezing gently. Zero deflation over 5 seconds validates the absence of micro-punctures.

Step 3: Ocular Protection (Eye PPE)

  • Action: Wear unvented, ANSI Z87.1-certified splash goggles[7].

  • Causality: Standard safety glasses have peripheral gaps. Aerosolized micro-particulates can bypass these gaps, leading to severe ocular damage (H319).

  • Validation Check: Shake your head gently after donning. The goggles must maintain a complete, unbroken elastomeric seal against the face without shifting.

Step 4: Chemical Dispensing

  • Action: Use an anti-static ionizer gun on the metal spatula and weigh boat before transferring the powder.

  • Causality: Static electricity causes fine powders to repel and become airborne, bypassing local exhaust and contaminating the handler's immediate airspace[4].

  • Validation Check: Hover the spatula 1 cm above the powder. If the powder leaps toward the metal, static is still present. Re-apply the ionizer until the powder remains completely inert.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent the spread of contamination.

1. Isolate & Evacuate Stop work immediately. If the spill occurs outside the fume hood, instruct all personnel to step back to prevent tracking the powder throughout the laboratory.

2. PPE Escalation If the spill is large and visibly aerosolized outside of engineering controls, immediately don a P100 half-mask respirator to neutralize the H335 inhalation threat[4].

3. Containment (The Wet-Wipe Method)

  • Action: Do NOT sweep the dry powder with a brush, as this exponentially increases the inhalation hazard by forcing particulates into the air.

  • Validation Check: Gently mist a disposable absorbent pad with a compatible solvent (e.g., water or dilute ethanol) and place it directly over the powder. Lift the pad slightly; the powder should adhere to the wet pad without becoming airborne.

4. Collection & Decontamination Wipe inward from the edges of the spill to the center. Wash the surface with a mild alkaline detergent to neutralize any residual acidic carboxylate derivatives.

  • Validation Check: Swipe the decontaminated area with a pH strip moistened with distilled water; a neutral pH (6.5-7.5) confirms successful chemical neutralization.

5. Disposal Place all collected solid waste and contaminated PPE into heavily lined, sealable HDPE containers. Label clearly with "Hazardous Waste: Toxic/Irritant Solid (Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate)" and store in a designated secondary containment tray until collected by your facility's Environmental Health and Safety (EHS) department[5].

References

  • [1] Title : 400877-54-5 methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate Source : aprgoo.com URL : 1

  • Title : 4-Chloro-2-methyl-2H -pyrazole-3-carboxylic acid ... - Sigma-Aldrich Source : sigmaaldrich.com URL :

  • [5] Title : SAFETY DATA SHEET - Fisher Scientific Source : fishersci.fr URL : 5

  • [7] Title : SAFETY DATA SHEET - CPDA Source : cpda.com URL : 7

  • [4] Title : LESS Medium, Safety Data Sheet, English - Neogen Source : neogen.com URL : 4

  • [2] Title : Hazard Communication - Overview | Occupational Safety and Health Administration Source : osha.gov URL : 2

  • [6] Title : Personal Protective Equipment - Overview | Occupational Safety and Health Administration Source : osha.gov URL : 6

  • [3] Title : OSHA Hazard Communication Standard and OSHA Guidelines - CDC Source : cdc.gov URL : 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.